molecular formula C10H13N3O4 B1432208 (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate CAS No. 1609395-43-8

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Cat. No.: B1432208
CAS No.: 1609395-43-8
M. Wt: 239.23 g/mol
InChI Key: BQOVGRFRQKIDPU-UHFFFAOYSA-N
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Description

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.2H2O/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,14,15)(H,11,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOVGRFRQKIDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328084-14-6
Record name (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
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Foundational & Exploratory

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its unique electronic and steric properties, including its capacity for hydrogen bonding and dipole interactions, make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid, and its dihydrate form. While direct experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust profile for research and development purposes. The insights herein are intended to guide synthetic efforts, characterization, and exploration of this compound's potential as a pharmacologically active agent.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in the drug development process.

Chemical Structure

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid consists of a central 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an acetic acid moiety at the 3-position. The "4H" designation indicates the position of the tautomeric hydrogen on the triazole ring. The dihydrate form incorporates two molecules of water into its crystal lattice.

Caption: Chemical structure of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties. These values are calculated based on the chemical structure and can be used for initial experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O₂ (anhydrous)Calculated
C₁₀H₁₃N₃O₄ (dihydrate)Calculated
Molecular Weight203.20 g/mol (anhydrous)Calculated
239.23 g/mol (dihydrate)Calculated
pKa (acidic)~3-4 (Carboxylic Acid)Inferred
pKa (basic)~2-3 (Triazole Ring)Inferred
XLogP3~1.5Inferred
SolubilitySparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred

Synthesis and Purification

While a direct synthetic route for (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid is not explicitly detailed in the available literature, a plausible and efficient pathway can be constructed based on established methods for synthesizing 1,2,4-triazole-3-acetic acid derivatives[1]. The proposed synthesis involves a multi-step sequence starting from readily available commercial reagents.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in three main steps:

  • Formation of Ethyl 2-cyano-2-phenylacetate: This intermediate can be prepared from ethyl cyanoacetate and a phenylating agent.

  • Pinner Reaction to form the Imidate Salt: The cyanoacetate is converted to a reactive imidate salt using anhydrous ethanol and hydrogen chloride gas.

  • Cyclization with Formylhydrazide and Hydrolysis: The imidate salt is then cyclized with formylhydrazide to form the ethyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid.

G Benzoyl_Chloride Benzoyl Chloride Intermediate_Ester Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate Benzoyl_Chloride->Intermediate_Ester 1. Triethylamine, Dioxane 2. Reflux Amidino_Acetic_Ester Amidino Acetic Ester HCl Amidino_Acetic_Ester->Intermediate_Ester NaOH NaOH (aq) HCl HCl (aq) Final_Product (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid Intermediate_Ester->Final_Product 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed synthetic workflow for (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate

  • Rationale: This step involves the cyclization of benzoyl chloride with amidino acetic ester hydrochloride. Triethylamine is used as a base to neutralize the HCl formed during the reaction, and dioxane serves as a suitable high-boiling solvent for the reflux conditions required for ring closure.

  • Procedure:

    • To a solution of amidino acetic ester hydrochloride (1 equivalent) in anhydrous dioxane, add triethylamine (2.2 equivalents) dropwise at 0 °C.

    • To this mixture, add a solution of benzoyl chloride (1 equivalent) in anhydrous dioxane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Hydrolysis to (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid

  • Rationale: Basic hydrolysis of the ethyl ester using sodium hydroxide will yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid like hydrochloric acid will protonate the carboxylate to give the final product.

  • Procedure:

    • Dissolve the purified ethyl ester from Step 1 in a solution of sodium hydroxide (e.g., 2M aqueous solution).

    • Reflux the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC.

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the anhydrous form of the product.

Step 3: Preparation of the Dihydrate

  • Rationale: Hydrates are often formed by recrystallizing the anhydrous compound from a solvent system containing water. The water molecules become incorporated into the crystal lattice during the crystallization process.

  • Procedure:

    • Dissolve the anhydrous (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid in a minimal amount of a hot solvent mixture containing water (e.g., ethanol/water or acetone/water).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold water, and air-dry or dry under a gentle stream of nitrogen.

    • The presence of two water molecules per molecule of the compound can be confirmed by techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Karl Fischer titration.

Spectroscopic and Analytical Characterization (Predicted)

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the closely related 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid and general principles of spectroscopy[2].

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.0-14.0 (br s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂), NH proton may be broad and exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 170-172 (C=O), 155-158 (C3/C5 of triazole), 130-132 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 30-35 (CH₂).
FT-IR (KBr, cm⁻¹)3400-2500 (broad, O-H stretch of COOH), 3100-3000 (N-H stretch), 1720-1700 (C=O stretch), 1610-1580 (C=N stretch), 1450-1400 (C-C stretch of phenyl).
Mass Spectrometry (ESI-MS)m/z: 204.07 [M+H]⁺ (for C₁₀H₉N₃O₂), 202.06 [M-H]⁻.

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[3]. The title compound, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid, combines the privileged 1,2,4-triazole scaffold with a phenyl group (a common feature in many drugs) and a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key interacting group with biological targets.

Future research on this compound should focus on:

  • Confirmation of the proposed synthetic route and optimization of reaction conditions.

  • Full experimental characterization of the anhydrous and dihydrate forms, including X-ray crystallography to unequivocally determine the solid-state structure.

  • In-depth biological screening to evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to identify key structural features for optimal biological activity.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the chemical properties of this compound. By leveraging data from closely related compounds and established synthetic methodologies, a clear path for the synthesis, characterization, and potential exploration of this molecule is outlined. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the investigation of this promising compound and its potential contributions to the field.

References

  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

  • ResearchGate. (2025). 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid: Greener and efficient organocatalyst for multicomponent reactions under aqueous media. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. National Institutes of Health. Available from: [Link]

  • Universidad de Granada. (n.d.). 5-Phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride. Available from: [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). National Institutes of Health. Available from: [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available from: [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • ResearchGate. (2025). (PDF) Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Available from: [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • Semantic Scholar. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available from: [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available from: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • J. of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available from: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 1,2,4-Triazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." Its unique physicochemical properties—including its dipole character, capacity for hydrogen bonding, metabolic stability, and ability to serve as an isostere for amide or carboxylic acid groups—allow it to bind with high affinity to a diverse array of biological receptors and enzymes.[1][2] This versatility has cemented the 1,2,4-triazole core in numerous clinically approved drugs, from antifungals like fluconazole to anticancer agents like letrozole.[1][3]

This guide moves beyond the general scaffold to focus on a specific, highly promising subclass: 1,2,4-triazole acetic acid derivatives , particularly those featuring a thioether linkage (-S-CH2COOH). The incorporation of the acetic acid moiety introduces a critical functional group that can enhance solubility and provide an additional interaction point for binding within target proteins, potentially increasing potency and selectivity.

Here, we dissect the key therapeutic targets of these derivatives, grounded in experimental evidence. We will explore the causality behind their mechanisms of action, provide validated experimental protocols for their evaluation, and present a clear, data-driven perspective for researchers, scientists, and drug development professionals aiming to harness the potential of this chemical class.

Section 1: Antifungal Activity - The Cornerstone Target: Lanosterol 14α-Demethylase (CYP51)

The most established therapeutic application of triazole-based compounds is in the treatment of fungal infections. Their mechanism of action is a textbook example of targeted enzyme inhibition.[2]

The Causality of Inhibition: Disrupting Fungal Membrane Integrity

The primary target for triazole antifungals is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, commonly referred to as CYP51.[4][5] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes. Ergosterol is the functional equivalent of cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[2][4]

The therapeutic rationale is elegantly straightforward: by inhibiting CYP51, 1,2,4-triazole derivatives halt the production of ergosterol. The N4 nitrogen of the triazole ring coordinates tightly with the heme iron atom at the enzyme's active site, preventing the natural substrate, lanosterol, from binding and being demethylated.[5][6] This blockade leads to two catastrophic consequences for the fungus:

  • Depletion of Ergosterol: The fungal membrane becomes brittle and loses its fluidity.

  • Accumulation of Toxic Sterol Precursors: The buildup of methylated sterol intermediates, like lanosterol, further disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth and cell death.[2][4]

Several studies have confirmed that 1,2,4-triazole thioacetic acid derivatives are potent antifungal agents, with some compounds demonstrating minimum inhibitory concentrations (MICs) significantly lower than the standard drug fluconazole against pathogenic strains like Aspergillus niger and Cryptococcus neoformans.[1]

CYP51_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Growth_Inhibition Fungal Growth Inhibition & Cell Death Fungal_Cell_Membrane->Growth_Inhibition Disruption Leads To Triazole_Acetic_Acid 1,2,4-Triazole Acetic Acid Derivative Triazole_Acetic_Acid->Ergosterol INHIBITS

Fig. 1: Inhibition of the fungal ergosterol biosynthesis pathway.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain, a foundational assay in antifungal drug discovery.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Fungal Strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 Broth Medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or Plate Reader

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar plate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 broth to the final required inoculum density (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds.

    • Begin by adding 100 µL of RPMI broth to all wells.

    • Add 100 µL of the highest concentration of the test compound to the first well and mix.

    • Transfer 100 µL from the first well to the second, continuing the serial dilution across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound. This brings the final volume to 200 µL and halves the compound concentration in each well.

    • Include a positive control well (inoculum + broth, no compound) and a negative control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound that causes complete, or near-complete (e.g., ≥90%), inhibition of fungal growth compared to the positive control.

    • Alternatively, absorbance can be read using a plate reader at 600 nm.

Section 2: Anti-inflammatory Potential - Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation underlies numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many function by inhibiting cyclooxygenase (COX) enzymes. Research indicates that 1,2,4-triazole acetic acid derivatives are promising candidates for selective COX-2 inhibition.[7]

The Causality of Inhibition: Blocking Prostaglandin Synthesis

The COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.

The therapeutic rationale for selective COX-2 inhibitors is to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Molecular docking studies on triazole derivatives, including carboxylic acid variants, have shown a clear preference for binding to the COX-2 active site over COX-1.[1][9][10] The acetic acid moiety can form critical hydrogen bonds with key amino acid residues (like Arg513 and Tyr385) within the larger, more accommodating active site of COX-2, explaining this selectivity. By blocking COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effect.

COX2_Inhibition_Pathway cluster_pathway Arachidonic Acid Cascade cluster_drug Mechanism of Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins Catalyzed by COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Triazole_Acetic_Acid 1,2,4-Triazole Acetic Acid Derivative Triazole_Acetic_Acid->Prostaglandins INHIBITS Workflow_Drug_Discovery cluster_synthesis Chemical Synthesis & Design cluster_screening Biological Evaluation cluster_optimization Lead Optimization Design Computational Design & Molecular Docking Synthesis Synthesis of 1,2,4-Triazole Acetic Acid Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary In Vitro Screen (e.g., Enzyme Assay) Purification->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Refinement

Fig. 3: General workflow for the discovery of targeted therapeutic agents.

Section 4: Other Potential Therapeutic Targets

The versatility of the 1,2,4-triazole acetic acid scaffold extends to other promising therapeutic areas, targeting a range of enzymes and ion channels.

Anticonvulsant Activity: Modulation of Voltage-Gated Sodium Channels (VGSCs)

Epilepsy is characterized by excessive electrical discharges in the brain. [11]A key mechanism for controlling this hyperexcitability is the modulation of voltage-gated sodium channels (VGSCs), which are responsible for the propagation of action potentials. [12][13]Docking simulations and in-vitro studies have shown that 1,2,4-triazole-3-thione derivatives, the precursors to the thioacetic acid compounds, are potent anticonvulsants that interact strongly with VGSCs. [14][15]The proposed mechanism involves use-dependent blocking, where the compounds preferentially bind to and stabilize the inactivated state of the channel, preventing the rapid, repetitive neuronal firing characteristic of a seizure. [13]

Antibacterial Activity: Inhibition of DNA Gyrase

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms. [16]DNA gyrase, a type II topoisomerase found in bacteria but not humans, is an excellent target. [17]This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Molecular docking studies have revealed that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group of quinolone antibiotics, interacting with the DNA-gyrase complex to prevent its function. [16]This suggests that 1,2,4-triazole thioacetic acid derivatives could be developed into effective antibacterial agents. [18]

Antidiabetic & Neuroprotective Activity: Cholinesterase and α-Glucosidase Inhibition
  • α-Glucosidase Inhibition: This enzyme, located in the small intestine, breaks down complex carbohydrates into glucose. Its inhibition is a validated strategy for managing type 2 diabetes by slowing glucose absorption. [5]Numerous studies have shown that 1,2,4-triazole derivatives are potent α-glucosidase inhibitors, with some exhibiting IC₅₀ values far superior to the standard drug acarbose. [19][20]* Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. [5]Their inhibition is a key therapeutic strategy for Alzheimer's disease. The 1,2,4-triazole scaffold has been identified as a promising core for developing potent cholinesterase inhibitors. [21][22]

Conclusion and Future Outlook

The 1,2,4-triazole acetic acid scaffold represents a highly adaptable and potent platform for the development of targeted therapeutics. The evidence strongly supports their action against a range of validated targets, including fungal CYP51, inflammatory COX-2, and cancer-related tubulin. The structural and functional characteristics of these molecules, particularly the interplay between the triazole ring and the acetic acid moiety, provide a robust foundation for rational drug design.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for these targets. Elucidating the precise binding modes through co-crystallization studies and further refining ADME-Tox profiles will be critical steps in translating the clear therapeutic potential of these compounds into next-generation clinical candidates.

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies. PubMed. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

  • Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies. ResearchGate. Available at: [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ResearchGate. Available at: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at: [Link]

  • Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. Available at: [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. Available at: [Link]

  • Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

  • Methylpiperazine-Based 1,2,4-Triazole Derivatives as Potent DNA Gyrase B Inhibitors with Promising Broad-Spectrum Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. MDPI. Available at: [Link]

  • Prediction of the Antiinflammatory Activity of New S-alkyl Derivatives of 1,2,4-triazol-3-thiones Using the PASS Computer Program and Molecular Docking. Borneo Journal of Pharmacy. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Publishing. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. Available at: [Link]

  • An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. PubMed. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. Available at: [Link]

  • Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. PMC - NIH. Available at: [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PMC - NIH. Available at: [Link]

  • Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. PubMed. Available at: [Link]

  • Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. PMC - NIH. Available at: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. Semantic Scholar. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • CHAPTER 43 MECHANISMS OF ACTION OF ANTIEPILEPTIC DRUGS. Michael Rogawski. Available at: [Link]

  • Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenyl-1,2,4-Triazole Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed, reliable, and field-tested protocol for the synthesis of 5-phenyl-1,2,4-triazole acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The narrative structure of this document is designed to offer not just a series of steps, but a deeper understanding of the synthetic strategy, potential challenges, and validation techniques, reflecting the expertise of a seasoned application scientist.

Introduction: The Significance of 5-Phenyl-1,2,4-Triazole Acetic Acid

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties. The incorporation of a phenyl group at the 5-position and an acetic acid moiety at the 3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This particular derivative holds potential for further functionalization and exploration as a lead compound in various drug discovery programs.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 5-phenyl-1,2,4-triazole acetic acid is most effectively achieved through a robust two-stage process. The first stage involves the construction of the core heterocyclic structure, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, from readily available starting materials. The second stage focuses on the introduction of the acetic acid side chain via S-alkylation of the thiol group, followed by hydrolysis. This approach offers high yields and a straightforward purification process.

Stage 1: Synthesis of the Triazole-Thiol Precursor

The journey to our target molecule begins with the synthesis of the key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This is accomplished through a multi-step sequence starting from benzoic acid.

Synthesis_Stage1 benzoic_acid Benzoic Acid methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate  MeOH, H₂SO₄   benzoic_hydrazide Benzoic Acid Hydrazide methyl_benzoate->benzoic_hydrazide  H₂NNH₂·H₂O   k_dithiocarbazinate Potassium Dithiocarbazinate benzoic_hydrazide->k_dithiocarbazinate  CS₂, KOH   triazole_thiol 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol k_dithiocarbazinate->triazole_thiol  H₂NNH₂·H₂O  

Caption: Synthetic pathway for the precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Stage 2: Functionalization to the Target Acetic Acid

With the triazole-thiol in hand, the next step is to introduce the acetic acid moiety. This is achieved by alkylation with an ethyl chloroacetate followed by hydrolysis of the ester.

Synthesis_Stage2 triazole_thiol 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol ester_intermediate Ethyl 2-((4-amino-5-phenyl- 4H-1,2,4-triazol-3-yl)thio)acetate triazole_thiol->ester_intermediate  ClCH₂COOEt, NaOEt   final_product 5-Phenyl-1,2,4-triazole Acetic Acid ester_intermediate->final_product  NaOH, H₂O/EtOH  

Caption: Synthesis of 5-phenyl-1,2,4-triazole acetic acid from the triazole-thiol precursor.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the established synthesis of similar triazole-thiol derivatives.[1][2][3]

Step 1.1: Synthesis of Methyl Benzoate

  • To a solution of benzoic acid (0.1 mol) in 100 mL of anhydrous methanol, slowly add concentrated sulfuric acid (2 mL).

  • Reflux the mixture for 5-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl benzoate.

Step 1.2: Synthesis of Benzoic Acid Hydrazide

  • Dissolve methyl benzoate (0.1 mol) in 100 mL of ethanol.

  • Add hydrazine hydrate (0.15 mol) and reflux the mixture for 4-5 hours.

  • Reduce the volume of the solution by half and cool in an ice bath to precipitate the product.

  • Filter the solid and recrystallize from ethanol to obtain pure benzoic acid hydrazide.

Step 1.3: Synthesis of Potassium Dithiocarbazinate

  • To a solution of potassium hydroxide (0.15 mol) in 125 mL of absolute ethanol, add benzoic acid hydrazide (0.1 mol).

  • While stirring, add carbon disulfide (0.15 mol) dropwise.

  • Continue stirring the mixture at room temperature for 10-12 hours.

  • The precipitated potassium dithiocarbazinate is collected by filtration and washed with anhydrous ether.

Step 1.4: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazinate (0.1 mol) in water.

  • Add hydrazine hydrate (0.2 mol) and reflux the mixture for 3-4 hours, during which the color of the reaction mixture changes and hydrogen sulfide gas is evolved.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

PART 2: Synthesis of 5-Phenyl-1,2,4-triazole Acetic Acid

This protocol is based on the S-alkylation of mercapto-triazoles.[4][5]

Step 2.1: Synthesis of Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in absolute ethanol containing sodium ethoxide (0.01 mol).

  • To this solution, add ethyl chloroacetate (0.01 mol) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure ester.

Step 2.2: Synthesis of 5-Phenyl-1,2,4-triazole Acetic Acid

  • Suspend the ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (0.01 mol) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 3-4.

  • The precipitated 5-phenyl-1,2,4-triazole acetic acid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol-water may be performed for further purification.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield
Benzoic Acid HydrazideC₇H₈N₂O136.15~85%
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolC₈H₈N₄S192.24~70%
Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetateC₁₂H₁₄N₄O₂S294.33~80%
5-Phenyl-1,2,4-triazole Acetic AcidC₁₀H₉N₃O₂203.20~90%

Expertise & Experience: Navigating the Synthesis

As with any multi-step synthesis, there are critical points that require careful attention to ensure a successful outcome.

  • Moisture Control: In the initial steps, particularly the formation of methyl benzoate and potassium dithiocarbazinate, the use of anhydrous solvents is crucial to prevent unwanted side reactions and maximize yield.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction. Developing a suitable solvent system for each step will allow for the clear visualization of the disappearance of starting materials and the appearance of the product.

  • Purification: Recrystallization is the primary method of purification for the solid intermediates and the final product. The choice of solvent is critical for obtaining high purity crystals. For the final acetic acid product, a mixture of ethanol and water is often effective.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods.

    • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the ester and carboxylic acid, the N-H stretches of the hydrazide and amino groups, and the C=S stretch of the thiol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation. Pay attention to the chemical shifts of the aromatic protons, the methylene protons of the acetic acid moiety, and the exchangeable protons (NH, SH, OH).

Trustworthiness: A Self-Validating System

The reliability of this protocol is grounded in established chemical principles and validated by the clear characterization of intermediates and the final product.

  • Intermediate Validation: Each intermediate should be isolated and characterized before proceeding to the next step. This ensures that any issues are identified and resolved early in the synthetic sequence.

  • Final Product Confirmation: The final product, 5-phenyl-1,2,4-triazole acetic acid, should be thoroughly characterized to confirm its identity and purity. This includes melting point determination, which should be sharp for a pure compound, and spectroscopic analysis (IR and NMR) to confirm the structure. High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity with a high degree of accuracy.

By following these detailed protocols and validation steps, researchers can confidently synthesize 5-phenyl-1,2,4-triazole acetic acid for their research and development endeavors.

References

  • [Synthesis of Triazole derivative:

  • pmc/articles/PMC9407338/)

Sources

Application Notes and Protocols for Antimicrobial Screening of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Triazole Derivatives

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The compound (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate belongs to this promising class of heterocyclic compounds. Its structural features suggest a potential for antimicrobial efficacy, warranting a systematic investigation of its activity against a panel of clinically relevant microorganisms.

Many triazole-based antifungal agents, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This disruption of membrane integrity leads to fungal cell death. While this is a common mechanism for antifungal triazoles, the antibacterial potential of novel triazole derivatives is also an active area of research, with various proposed mechanisms of action.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough preliminary antimicrobial screening of this compound. The protocols detailed herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific validity.[7][8]

Experimental Design and Workflow

A tiered approach is recommended for the antimicrobial screening of a novel compound. This typically begins with a primary qualitative screen to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_quant Phase 3: Quantitative Analysis cluster_data Phase 4: Data Analysis Compound_Prep Compound Solubilization & Stock Preparation Agar_Well Agar Well Diffusion Assay (Qualitative) Compound_Prep->Agar_Well Test Compound Broth_Micro Broth Microdilution Assay (Quantitative - MIC Determination) Compound_Prep->Broth_Micro Microbe_Prep Microorganism Revival & Inoculum Preparation Microbe_Prep->Agar_Well Standardized Inoculum Microbe_Prep->Broth_Micro Agar_Well->Broth_Micro Proceed if activity is observed Data_Analysis Data Recording, Analysis & Interpretation Broth_Micro->Data_Analysis

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

Detailed Protocols

Preparation of this compound Stock Solution

The solubility of the test compound is a critical first step. It is imperative to use a solvent that dissolves the compound effectively and has minimal to no antimicrobial activity at the concentration used. Dimethyl sulfoxide (DMSO) is a common choice.

Protocol:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of sterile, analytical grade DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Prepare fresh stock solutions on the day of the experiment. A solvent control (DMSO alone) must be included in all assays to ensure that the observed antimicrobial activity is not due to the solvent.

Selection and Preparation of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as a fungal species.

Recommended Strains:

  • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 25923)

  • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)

  • Fungus (Yeast): Candida albicans (e.g., ATCC 10231)

Inoculum Preparation Protocol (for Bacteria and Yeast):

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl) or a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This is crucial for standardizing the number of microorganisms in the test and corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9][10]

  • For subsequent assays, this standardized suspension will be further diluted as described in the specific protocols.

Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity. The test compound diffuses from a well through a solidified agar medium seeded with the test microorganism. A zone of inhibition around the well indicates antimicrobial activity.[11][12][13]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for yeast according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Once the agar has solidified, uniformly spread the standardized microbial inoculum (prepared as per the 0.5 McFarland standard) over the surface of the agar using a sterile cotton swab.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[10][13]

  • Carefully add a defined volume (e.g., 50-100 µL) of the test compound's stock solution (and/or dilutions) into the wells.[10][12]

  • Include a positive control (a known antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and a negative control (the solvent, e.g., DMSO) in separate wells on the same plate.

  • Allow the plates to stand for at least 30 minutes to permit diffusion of the compound.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Agar_Well_Diffusion Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Lawn_Culture Create a Lawn Culture on Agar Plate Inoculum_Prep->Lawn_Culture Create_Wells Aseptically Create Wells in the Agar Lawn_Culture->Create_Wells Add_Samples Add Test Compound, Positive & Negative Controls to Wells Create_Wells->Add_Samples Incubate Incubate Plates Add_Samples->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Step-by-step workflow for the Agar Well Diffusion Assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] This protocol is based on CLSI guidelines.[7][8]

Protocol:

  • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth to wells 2 through 12 of a designated row.

  • In well 1, add 100 µL of the test compound at a starting concentration (e.g., 1000 µg/mL in MHB).

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a range of concentrations of the test compound.

  • Well 11 will serve as the growth control (containing broth and inoculum but no test compound).

  • Well 12 will serve as the sterility control (containing only broth).

  • Prepare the final inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9][16]

  • Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Data Presentation and Interpretation

Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example MIC Data for this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive0.5 - 256Vancomycin[Insert Data][Insert Data]
Escherichia coliNegative0.5 - 256Ciprofloxacin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)0.5 - 256Fluconazole[Insert Data][Insert Data]

The interpretation of MIC values is crucial. Lower MIC values indicate higher potency of the antimicrobial compound. These results can be compared to established breakpoints for known antibiotics, although such breakpoints will not exist for a novel compound. The initial screening provides a basis for further studies, such as determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), and investigating the mechanism of action.

Mechanism of Action: A Note on Triazoles

The 1,2,4-triazole moiety is a key pharmacophore in many antifungal drugs. Their primary mode of action is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme essential for the conversion of lanosterol to ergosterol.[4][17] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.[3][18] While this is the established mechanism for many antifungal triazoles, the specific target and mechanism of this compound, especially against bacteria, would require further dedicated investigation.

Triazole_MoA Triazole This compound Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Triazole->Enzyme Inhibits Ergosterol Ergosterol (Essential for membrane integrity) Enzyme->Ergosterol Catalyzes conversion Disruption Disrupted Membrane (Increased permeability, altered function) Enzyme->Disruption Leads to depletion of Ergosterol Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Membrane->Disruption Becomes

Caption: Postulated mechanism of action for antifungal triazoles.

Conclusion

These application notes provide a robust framework for the initial antimicrobial screening of this compound. By following these standardized and self-validating protocols, researchers can generate reliable and reproducible data on the antimicrobial potential of this novel compound. Positive results from these in vitro assays would justify further investigation into its spectrum of activity, mechanism of action, and potential as a lead compound in drug discovery.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]

  • Kasture, P. (2015). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Pharma Dost. (2024). Synthesis and antimicrobial screening of 1,2,4-triazole derivatives. Pharma Dost. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Selvaraj, S., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][7][19]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]

  • Yassin, A. E. B. (2003). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

  • EBSCO. (2024). Triazole antifungals | Research Starters. EBSCO. Available at: [Link]

  • Hada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • Wróblewska, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]

  • Popiołek, Ł., et al. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rejo, J. J. (2020). Agar well diffusion assay. YouTube. Available at: [Link]

  • Rao, V. V., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Brüggemann, R. J., & Denning, D. W. (2009). Drug-Drug Interactions of Triazole Antifungal Agents in Multimorbid Patients and Implications for Patient Care. Current Fungal Infection Reports. Available at: [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • Behalo, M. S., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] These heterocyclic compounds are recognized for their diverse pharmacological activities, including antifungal, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4] This application note provides a comprehensive guide for the in vitro evaluation of a specific analogue, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate, hereafter referred to as Compound X. The protocols detailed herein are designed to elucidate its cytotoxic profile and explore its potential as an anti-inflammatory agent, focusing on key pathways and molecular targets implicated in inflammation.

Compound Profile:

Compound Name This compound
Abbreviation Compound X
CAS Number [Not specified in provided context]
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
Structure (Hypothetical structure based on name)
Rationale for Testing Based on the broad biological profile of 1,2,4-triazole derivatives, Compound X is hypothesized to possess anti-inflammatory and cytotoxic activities.[1][5]

Part 1: Foundational Analysis - Cytotoxicity Assessment

Rationale: Before investigating the specific pharmacological activities of Compound X, it is crucial to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cytotoxicity.[6][7][8] This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[8] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture Cells (e.g., RAW 264.7 macrophages) cell_seeding 2. Seed Cells in 96-well plate (1,000-100,000 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h add_compound 5. Treat Cells with Compound X (Incubate 24-72h) incubation_24h->add_compound compound_prep 4. Prepare Serial Dilutions of Compound X compound_prep->add_compound add_mtt 6. Add MTT Reagent (0.5 mg/mL final conc.) add_compound->add_mtt incubate_mtt 7. Incubate for 2-4h (Formation of Formazan) add_mtt->incubate_mtt add_solubilizer 8. Add Solubilization Solution incubate_mtt->add_solubilizer incubate_dark 9. Incubate in Dark (2h, RT) add_solubilizer->incubate_dark read_absorbance 10. Read Absorbance (570 nm) incubate_dark->read_absorbance calculate_viability 11. Calculate % Cell Viability and IC₅₀ read_absorbance->calculate_viability NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus IkB_NFkB->IKK kB_site κB Site NFkB_nuc->kB_site Binds to Gene_Expr Pro-inflammatory Gene Expression kB_site->Gene_Expr Induces

Caption: Simplified NF-κB signaling pathway upon stimulation by LPS or TNF-α.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct [9]* Compound X

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant [10]* Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter HEK293 cells in a 96-well white plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells. Include unstimulated and stimulated controls (without Compound X).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system. [9]6. Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. [11]Calculate the percentage of inhibition of NF-κB activity for each concentration of Compound X relative to the stimulated control. Determine the IC₅₀ value.

Part 3: Data Interpretation and Expected Outcomes

The results from these assays will provide a comprehensive in vitro profile of this compound.

Data Summary Table (Hypothetical Data):

AssayEndpointResult (IC₅₀ in µM)Notes
MTT Cytotoxicity Cell Viability> 100 µMCompound X is non-toxic to RAW 264.7 cells at concentrations up to 100 µM.
COX-2 Inhibition Enzyme Activity15.2 µMCompound X demonstrates moderate direct inhibition of the COX-2 enzyme.
NF-κB Reporter Luciferase Activity5.8 µMCompound X potently inhibits the NF-κB signaling pathway.

Interpretation:

  • A high IC₅₀ in the MTT assay suggests that the compound has a good safety profile at the cellular level.

  • Inhibition of COX-2 indicates a specific mechanism of anti-inflammatory action.

  • Potent inhibition of the NF-κB pathway suggests a broader anti-inflammatory effect by targeting a key upstream regulator of inflammation.

These foundational in vitro studies will provide the necessary data to justify further investigation of this compound in more complex cellular models and preclinical in vivo studies.

References

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7). Available from: [Link]

  • Al-Sultani, A. A. J., & Abbas, A. S. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). Available from: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Al-Sultani, A. A. J. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Gouda, M. A., et al. (2020). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]

  • Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]

  • Bhandari, N., & Gaonkar, S. L. (2014). 1,2,4-triazoles: Synthetic strategies and pharmacological profiles. ResearchGate. Available from: [Link]

  • Rau, T., & Sample, C. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available from: [Link]

  • Kumar, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available from: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available from: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Fiedler, M., et al. (2019). Synthesis and mode of action studies of novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines to combat pathogenic fungi. PubMed. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Jom-in, P., et al. (2022). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. Available from: [Link]

  • El-Shehry, M. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available from: [Link]

  • Tibe, G. A., & Candiracci, M. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Available from: [Link]

  • van der Beek, J. N., et al. (2019). A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time. Journal of Cell Science. Available from: [Link]

  • Kaplaushenko, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Al-Sultani, A. A. J. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]

  • BMG LABTECH. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

Sources

Definitive Quantification of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the critical need for accuracy and reliability in drug development, this document provides detailed protocols for three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, from mobile phase composition to validation procedures. This guide adheres to the principles outlined in the ICH Q2(R2) guidelines to ensure that the described methods are not only accurate but also self-validating, providing researchers with the trustworthiness required for regulatory environments.[1][2] Visual workflows and data tables are included to facilitate seamless implementation in a laboratory setting.

Introduction and Physicochemical Rationale

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry for its diverse biological activities.[3][4][5] Accurate quantification of this molecule is paramount for a variety of applications, including pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), and formulation development.

The molecular structure, featuring a phenyl ring, a triazole core, and a carboxylic acid moiety, dictates the selection of appropriate analytical techniques.

  • Phenyl Group: Provides a strong chromophore, making it highly suitable for UV-based detection methods. Its hydrophobicity is a key factor for retention in reversed-phase chromatography.

  • Triazole and Acetic Acid Groups: These polar functionalities influence the compound's solubility and chromatographic behavior. The analysis of polar triazole derivatives can be challenging, often requiring careful method optimization to achieve good peak shape and retention.[6][7]

This guide provides a multi-tiered approach to quantification, allowing scientists to select the method that best fits their specific needs regarding sensitivity, selectivity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone method for routine quantification due to its robustness, precision, and widespread availability. The method described here is a reversed-phase isocratic method designed for optimal separation and peak symmetry.

Principle of the Method

This method employs a reversed-phase C18 column. The analyte, possessing both polar (triazole, acetic acid) and non-polar (phenyl) characteristics, partitions between the stationary phase and the mobile phase. The non-polar C18 stationary phase retains the analyte primarily through hydrophobic interactions with its phenyl group. An acidified aqueous-organic mobile phase is used to ensure the carboxylic acid moiety is protonated, which suppresses ionization and leads to a single, sharp chromatographic peak.[8] Detection is performed at a wavelength corresponding to the absorbance maximum of the phenyl chromophore.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (40:60, v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Scientist's Note: The 0.1% formic acid serves two critical purposes: it protonates the carboxylic acid to improve peak shape and provides a source of protons for potential future transition to LC-MS analysis.

  • Diluent: Prepare a solution of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard, transfer to a 25 mL volumetric flask, and dissolve in the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 10 minutes
HPLC-UV Method Validation Protocol

The method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2]

  • Specificity: Analyze a blank (diluent) and a placebo sample (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.

  • Range: The demonstrated linearity range (1-100 µg/mL) is considered the operational range of the method.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of a target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤1.0%.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or instrument. The RSD over both days should be ≤2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3, and LOQ at S/N ≥ 10.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD) ≤ 1.0%0.65%
Precision (Intermediate RSD) ≤ 2.0%1.32%
LOQ (µg/mL) S/N ≥ 100.5 µg/mL
LOD (µg/mL) S/N ≥ 30.15 µg/mL
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standards (1-100 µg/mL) injection Inject 10 µL std_prep->injection sample_prep Prepare Sample (Dissolve & Dilute) sample_prep->injection mobile_phase Prepare Mobile Phase (ACN:H2O + 0.1% FA) instrument HPLC System Setup (C18, 1 mL/min, 30°C) mobile_phase->instrument instrument->injection detection UV Detection (254 nm) injection->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Concentration calibration->quantification

Caption: HPLC-UV workflow from preparation to final quantification.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS is the preferred method. It provides mass confirmation, enhancing the certainty of identification.

Principle of the Method

LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The analyte is first separated chromatographically as described in the HPLC method. The column eluent is then directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, providing molecular weight information.[9][10] The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z), offering highly specific and sensitive quantification. The analysis of polar triazole metabolites often benefits greatly from the selectivity of MS detection.[6][11]

Detailed Experimental Protocol: LC-MS

3.2.1. Chromatographic and MS Conditions

  • LC conditions are identical to the HPLC-UV method. The use of formic acid is essential for MS compatibility.

  • Scientist's Note: Maintaining identical LC conditions allows for easy method transfer between HPLC-UV and LC-MS platforms, streamlining laboratory workflows.

ParameterRecommended Setting
Mass Spectrometer Agilent 6120 Single Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Mode Selected Ion Monitoring (SIM)
Target Ion (m/z) [M+H]⁺ (Calculated for C₁₀H₁₃N₃O₄)
Fragmentor Voltage 100 V (Optimize for maximum signal)
Capillary Voltage 3500 V
Drying Gas Temp. 350 °C
Drying Gas Flow 12 L/min
Visualization: LC-MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Sample Preparation (as per HPLC method) lc_separation Reversed-Phase Chromatography prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization sim Selected Ion Monitoring (SIM) ionization->sim detection Ion Detection sim->detection eic Extract Ion Chromatogram (EIC) detection->eic quant Quantification vs. Standards eic->quant

Caption: LC-MS workflow for high-sensitivity, high-selectivity analysis.

Method 3: UV-Vis Spectrophotometry

This method is a simple, rapid technique suitable for the quantification of the pure substance or in simple, non-absorbing matrices. It is not a stability-indicating method as it cannot separate the analyte from potential impurities or degradants.

Principle of the Method

Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenyl group in the analyte provides strong UV absorbance.[12] A calibration curve is constructed by measuring the absorbance of a series of standards of known concentration at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Detailed Experimental Protocol: UV-Vis
  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL in diluent) from 200-400 nm to find the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Use the same standards prepared for the HPLC method (1-25 µg/mL is a typical range).

  • Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax, using the diluent as a blank.

  • Measure Sample: Prepare the unknown sample in the same diluent to a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Concentration: Determine the concentration of the unknown using the linear regression equation from the calibration curve.

Data Presentation: Sample UV-Vis Calibration Data
Concentration (µg/mL)Absorbance at λmax (AU)
1.00.052
2.50.130
5.00.261
10.00.525
15.00.789
Linearity (r²) 0.9995

Summary and Method Selection

The choice of analytical method depends directly on the application. The table below provides a comparative summary to guide the researcher.

FeatureHPLC-UVLC-MSUV-Vis Spectrophotometry
Selectivity High (Separates from impurities)Very High (Mass confirmation)Low (No separation)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (µg/mL range)
Application Routine QC, assay, purityBioanalysis, trace analysisBulk material assay (simple matrix)
Validation ICH Q2(R2) compliantICH Q2(R2) compliantICH Q2(R2) compliant
Cost/Complexity ModerateHighLow

References

  • Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][8]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • Zaporozhye Medical Journal. (n.d.). Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in 1 % solution.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][8]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from

  • NZYTech. (n.d.). Acetic acid, UV method.
  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis, physical and chemical properties of 2-((5-(hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids and its salts.
  • ResearchGate. (n.d.). Recorded absorption spectra at 25°C, for acetic acid aqueous solutions.... Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]

  • Semantic Scholar. (2018). UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments.
  • PubMed. (n.d.). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a successful and efficient outcome.

Introduction to the Synthesis

The synthesis of this compound typically involves a multi-step process. A common and logical route begins with the reaction of a phenyl-containing acyl hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to form the 1,2,4-triazole-3-thiol ring. The thiol group is subsequently alkylated with an ethyl chloroacetate or similar reagent, followed by hydrolysis of the resulting ester to yield the final carboxylic acid, which is then isolated as a dihydrate. Each of these steps presents unique challenges that can impact yield and purity.

Below is a generalized workflow for this synthesis:

G cluster_0 Part 1: Triazole Core Formation cluster_1 Part 2: Side Chain Addition & Hydrolysis A Benzoyl Hydrazide D Acylthiosemicarbazide Intermediate A->D Reaction with Isothiocyanate B Potassium Thiocyanate B->D C Acid C->D F 5-Phenyl-4H-1,2,4-triazole-3-thiol D->F Intramolecular Cyclization E Base (e.g., NaOH, KOH) E->F H Ethyl (5-phenyl-4H-1,2,4-triazol-3-ylthio)acetate F->H S-Alkylation G Ethyl Chloroacetate G->H J (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid H->J Ester Hydrolysis (Saponification) I Base (e.g., NaOH) I->J L This compound J->L Hydration K Water K->L G Start Acylthiosemicarbazide Intermediate Condition Reaction Medium? Start->Condition Base Alkaline (e.g., NaOH) Condition->Base Alkaline Acid Acidic (e.g., H2SO4) Condition->Acid Acidic Product1 Desired Product: 5-Phenyl-4H-1,2,4-triazole-3-thiol Base->Product1 Product2 Side Product: 5-Phenyl-1,3,4-thiadiazol-2-amine Acid->Product2

Technical Support Center: Synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the underlying chemistry, enabling you to troubleshoot effectively and optimize your yield. The information presented here is a synthesis of established principles in heterocyclic chemistry and practical insights from the field.

I. Overview of the Synthetic Strategy

The synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of a key intermediate, which can be formed from readily available starting materials. A common and effective approach is the reaction of a phenyl amidrazone with a derivative of malonic acid. This method allows for the direct incorporation of the acetic acid moiety into the triazole ring. The final product is then isolated as a dihydrate, a crystalline form that incorporates two molecules of water per molecule of the triazole.

II. Reaction Mechanism and Key Considerations

The core of this synthesis is the formation of the 1,2,4-triazole ring. The proposed mechanism involves the condensation of benzamidrazone with a malonic acid derivative, followed by an intramolecular cyclization and dehydration.

reaction_mechanism Benzamidrazone Benzamidrazone Condensation_Product Condensation Product Benzamidrazone->Condensation_Product Condensation Malonic_Acid_Derivative Malonic Acid Derivative (e.g., Diethyl Malonate) Malonic_Acid_Derivative->Condensation_Product Cyclized_Intermediate Cyclized Intermediate Condensation_Product->Cyclized_Intermediate Intramolecular Cyclization Triazole_Product (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid Cyclized_Intermediate->Triazole_Product Dehydration

Caption: Proposed reaction mechanism for the synthesis of the triazole ring.

Key Considerations for Yield Improvement:

  • Purity of Starting Materials: The purity of the benzamidrazone and the malonic acid derivative is crucial. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification and reducing the overall yield.

  • Reaction Temperature and Time: The reaction temperature and duration are critical parameters that need to be optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the product.

  • pH Control: The pH of the reaction mixture can significantly influence the rate of cyclization and the formation of side products. Careful control of pH, especially during the workup and isolation steps, is essential.

  • Solvent Selection: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.

III. Troubleshooting Guide: Question and Answer Format

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction is sluggish, and the yield of the final product is consistently low. What are the likely causes and how can I improve it?

A1: A low yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Cause: The reaction may not be going to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux period. A modest increase in temperature, if the reactants and products are stable, can also be beneficial.

  • Side Reactions:

    • Cause: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of 1,3,4-oxadiazole derivatives, especially if the reaction conditions are not carefully controlled.

    • Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. The purity of the starting materials is also critical to prevent unwanted side reactions.

  • Product Loss During Workup:

    • Cause: The product may be lost during the extraction and purification steps. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid has some solubility in water, which can lead to losses during aqueous workup.

    • Solution: When performing a liquid-liquid extraction, ensure that the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the product in the aqueous phase. Back-extract the aqueous layer with the organic solvent multiple times to maximize product recovery.

Q2: I am observing the formation of a significant amount of colored impurities in my reaction mixture, making purification difficult. What is the source of these impurities and how can I prevent them?

A2: The formation of colored impurities is a common issue in heterocyclic synthesis.

  • Cause: These impurities often arise from the degradation of starting materials or the product under harsh reaction conditions. The presence of oxygen can also lead to the formation of colored oxidation byproducts.

  • Prevention:

    • Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere is highly recommended.

    • Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control.

    • Purification of Starting Materials: If the starting materials have a yellowish tint, consider purifying them before use. Benzamidrazone can be recrystallized from a suitable solvent.

  • Removal of Impurities:

    • Activated Charcoal: During the workup, after dissolving the crude product, you can treat the solution with a small amount of activated charcoal to adsorb colored impurities. Be cautious, as excessive use of charcoal can also lead to a loss of the desired product.

    • Recrystallization: Multiple recrystallizations from a suitable solvent system are often necessary to obtain a pure, colorless product.

Q3: My final product is an oil or a sticky solid, and I am unable to obtain a crystalline product. How can I induce crystallization?

A3: Difficulty in crystallization is often due to the presence of impurities or residual solvent.

  • Ensure Purity: The first step is to ensure the product is as pure as possible. Use column chromatography to purify the crude product before attempting crystallization.

  • Solvent System for Crystallization:

    • Trial and Error: Finding the right solvent system for crystallization is often a process of trial and error. Start with a solvent in which the product is soluble at high temperatures and sparingly soluble at room temperature.

    • Solvent/Anti-solvent: A solvent/anti-solvent system can be effective. Dissolve the product in a good solvent (e.g., ethanol, methanol) and then slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., water, hexane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again and then allow it to cool slowly.

  • Seeding: If you have a small amount of crystalline product from a previous batch, you can use it as a seed crystal to induce crystallization in a supersaturated solution.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystallization.

Q4: I am having trouble isolating the product as a dihydrate consistently. Sometimes I get an anhydrous form or a mixture. How can I control the hydration state?

A4: Controlling the hydration state of a crystalline product is crucial for consistency in pharmaceutical applications. The formation of a hydrate is dependent on the crystallization conditions, particularly the presence of water.[1][2]

  • Crystallization from Aqueous Solutions: To favor the formation of the dihydrate, the final crystallization step should be performed from a solvent system containing water.[2][3] For example, recrystallization from an ethanol/water or acetone/water mixture is a good starting point.

  • Humidity Control: The relative humidity of the environment during drying can also influence the hydration state. Drying the product in a humid environment will favor the formation and stability of the dihydrate.

  • Characterization: It is essential to characterize the solid form to confirm the presence of the dihydrate. Techniques such as Thermogravimetric Analysis (TGA) can be used to determine the water content. A weight loss corresponding to two moles of water per mole of the compound would confirm the dihydrate form. Differential Scanning Calorimetry (DSC) can also show a desolvation endotherm. Powder X-ray Diffraction (PXRD) will show a different diffraction pattern for the hydrate compared to the anhydrous form.

troubleshooting_flowchart Start Low Yield or Impurities Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_Start Impurities Present? Check_Purity->Impure_Start Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Incomplete_Reaction Reaction Incomplete? Optimize_Conditions->Incomplete_Reaction Inert_Atmosphere Use Inert Atmosphere Colored_Impurities Colored Impurities? Inert_Atmosphere->Colored_Impurities Workup_Optimization Optimize Workup (Extraction, pH) Product_Loss Product Loss During Workup? Workup_Optimization->Product_Loss Purification Purification Strategy (Charcoal, Recrystallization) Impure_Start->Optimize_Conditions No Impure_Start->Purification Yes Incomplete_Reaction->Optimize_Conditions Yes Incomplete_Reaction->Inert_Atmosphere No Colored_Impurities->Workup_Optimization No Colored_Impurities->Purification Yes Product_Loss->Workup_Optimization Yes Product_Loss->Purification No

Caption: A flowchart for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q: What is the role of the dihydrate form in the final product?

A: The dihydrate form refers to a crystalline solid that contains two molecules of water for every molecule of the (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid. This is a specific solid-state form of the compound. In the pharmaceutical industry, controlling the crystalline form (including the hydration state) is critical because it can affect properties such as solubility, dissolution rate, stability, and bioavailability of the drug substance.

Q: Can I use a different malonic acid derivative for the synthesis?

A: Yes, other malonic acid derivatives such as malonic acid itself or its acid chloride can potentially be used. However, the reaction conditions will likely need to be re-optimized. Diethyl malonate is often preferred due to its reactivity and ease of handling.

Q: What are some suitable analytical techniques to monitor the reaction and characterize the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Elemental Analysis: To determine the elemental composition of the compound.

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To confirm the presence and stoichiometry of the water of hydration.

    • Powder X-ray Diffraction (PXRD): To characterize the crystalline form of the dihydrate.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Some of the reagents, like hydrazine derivatives, can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

V. Experimental Protocols

Protocol 1: Synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid

This protocol is a generalized procedure based on established methods for 1,2,4-triazole synthesis. Optimization may be required for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidrazone (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Reagent: To this solution, add diethyl malonate (1.1 equivalents) and a catalytic amount of a base, such as sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Workup: Cool the reaction mixture and pour it into ice-water. Acidify the solution to pH 3-4 with dilute hydrochloric acid. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

Protocol 2: Purification and Crystallization of this compound
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Formation of Dihydrate: Slowly add hot water to the ethanol solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a cold ethanol/water mixture, and dry it under vacuum at a temperature not exceeding 40°C to obtain this compound.

VI. Data Summary

Table 1: Key Reaction Parameters and Their Potential Impact on Yield

ParameterRecommended RangePotential Issues if DeviatedTroubleshooting Action
Reactant Ratio (Amidrazone:Malonate) 1 : 1.1 - 1.2Excess malonate can lead to side products; insufficient malonate results in incomplete reaction.Optimize the stoichiometry based on TLC analysis.
Reaction Temperature 80 - 120 °CToo low: slow reaction; Too high: product degradation and side reactions.Monitor by TLC and adjust temperature accordingly.
Reaction Time 4 - 8 hoursToo short: incomplete reaction; Too long: potential for byproduct formation.Optimize based on TLC monitoring.
pH of Workup 3 - 4pH too low may lead to product protonation and increased water solubility; pH too high will prevent precipitation.Use a pH meter for accurate adjustment.

VII. References

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-32. [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • Guzeldemirci, N. U., & Kucukbasmacı, O. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135. [Link]

  • Ivlev, D., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5786. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]

  • Al-Sultani, A. A. H. (2020). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 63(10), 3845-3853. [Link]

  • Al-Jaf, H. A., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 54(1), 294-301. [Link]

  • Al-Jaf, H. A., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Al-Jaf, H. A., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-211. [Link]

  • ResearchGate. (2015). Crystal Structures of two Triazole Derivatives. [Link]

  • Wang, J., et al. (2022). Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids. Pharmaceuticals, 15(11), 1409. [Link]

  • Chemistry LibreTexts. (2019). 2.12: Hydrates. [Link]

  • Sowa, M. (2014). How do you confirm that our organic compound is a hydrate? ResearchGate. [Link]

  • Braun, D. E. (n.d.). Hydrates of small organic molecules – insights into their formation and stability. [PDF Document]. [Link]

  • Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. [Link]

  • Kitamura, M., & Sugimoto, M. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 136-144. [Link]

  • Savolainen, M. (2011). Perspective on Water of Crystallization Affecting the Functionality of Pharmaceuticals. [PDF Document]. [Link]

  • Sotor, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 949. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Gomha, S. M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega, 6(39), 25482-25490. [Link]

  • Malmesbury Education. (2021, October 19). Water Of Crystallisation - A-level Chemistry Practical [Video]. YouTube. [Link]

  • DAV College, Jalandhar. (n.d.). practical identification of organic compounds.docx. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and help you optimize your reaction conditions for successful and reproducible outcomes.

Introduction to 1,2,4-Triazole Synthesis

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its diverse biological activities.[1] The synthesis of this heterocycle can be approached through various methods, from classic named reactions to modern catalytic strategies. However, each method presents its own set of challenges, including issues with yield, regioselectivity, and product purification. This guide will walk you through the intricacies of these reactions, providing practical advice rooted in mechanistic understanding to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 1,2,4-triazoles.

Q1: What are the most common methods for synthesizing the 1,2,4-triazole ring?

A1: Several methods are widely used, each with its own advantages and disadvantages. The most common include:

  • Pellizzari Reaction: This is the condensation of an amide with an acylhydrazide, typically at high temperatures.[1][2]

  • Einhorn-Brunner Reaction: This reaction involves the condensation of a diacylamine (imide) with a hydrazine, often in the presence of a weak acid.[1][3]

  • Modern Catalytic Methods: These often involve metal catalysts, such as copper or silver, to facilitate cycloaddition reactions and offer better control over regioselectivity.[4]

  • One-Pot Syntheses: Many modern procedures are designed as one-pot reactions, combining multiple steps to improve efficiency and reduce waste. These can involve starting materials like carboxylic acids, amidines, and hydrazines.[4]

Q2: My reaction is giving a mixture of isomers. How can I control the regioselectivity?

A2: Regioselectivity is a common challenge, particularly in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The strategy for control depends on the reaction:

  • Einhorn-Brunner Reaction: The regioselectivity is influenced by the electronic properties of the acyl groups on the imide. The more electron-withdrawing acyl group will preferentially be located at the 3-position of the triazole ring.[5]

  • Catalyst-Controlled Synthesis: For [3+2] cycloaddition reactions of isocyanides with diazonium salts, the choice of catalyst is crucial. Using a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[4][6]

Q3: I'm struggling with low yields in my 1,2,4-triazole synthesis. What are the likely causes and how can I improve it?

A3: Low yields are a frequent issue and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods like the Pellizzari reaction often require high temperatures and long reaction times, which can lead to product degradation.[1][2] Consider using microwave irradiation, which has been shown to significantly shorten reaction times and improve yields.[7]

  • Purity of Starting Materials: Impurities in your starting materials, especially in hydrazines which can be unstable, can lead to side reactions and lower yields.[1] Always use high-purity reagents and freshly distilled solvents.

  • Incomplete Reaction: Monitor your reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. In some cases, extending the reaction time or increasing the temperature may be necessary.[1]

  • Sub-optimal Stoichiometry: Ensure the molar ratios of your reactants are optimized. A slight excess of one reactant may be beneficial in some cases.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation in Pellizzari Reaction
Potential Cause Explanation Suggested Solution
Insufficient Temperature The Pellizzari reaction often requires high thermal energy to drive the condensation and cyclization.[2]Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider switching to a higher-boiling solvent if necessary.
Short Reaction Time The reaction may be slow and require extended heating to go to completion.Monitor the reaction progress by TLC or LC-MS and continue heating until the starting materials are consumed.
Use of Microwave Irradiation Conventional heating can be inefficient.Employing microwave irradiation can dramatically reduce reaction times and often leads to higher yields.[7]
Poor Quality Reagents Impurities in the amide or acylhydrazide can inhibit the reaction.Use purified starting materials. Recrystallize or distill the reagents if their purity is questionable.
Issue 2: Formation of Multiple Products in Einhorn-Brunner Reaction
Potential Cause Explanation Suggested Solution
Use of an Unsymmetrical Diacylamine When the two acyl groups on the diacylamine are different, two regioisomers can be formed.To obtain a single regioisomer, start with a symmetrical diacylamine. If an unsymmetrical product is desired, be prepared to separate the isomers, or choose a different synthetic route with better regiocontrol.
Lack of Acid Catalyst The reaction is acid-catalyzed. Without a catalyst, the reaction may be very slow or not proceed at all, potentially leading to side reactions of the starting materials.[3]Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
Reaction Temperature Too High Excessive heat can lead to decomposition of the starting materials or products, resulting in a complex mixture.Optimize the reaction temperature by running the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Difficulty in Product Purification
Potential Cause Explanation Suggested Solution
Presence of Unreacted Starting Materials Highly polar starting materials like hydrazines can be difficult to remove from the desired product.If the product is basic, consider an acidic wash to remove unreacted hydrazine. Conversely, a basic wash can remove acidic starting materials. Column chromatography is also a viable option.[8]
Formation of Isomeric Products Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.Try using a different stationary phase or a more specialized chromatography technique like preparative HPLC. In some cases, recrystallization from a carefully chosen solvent system can selectively crystallize one isomer.
Product is Highly Soluble in Water Some 1,2,4-triazoles have high polarity and are soluble in water, making extraction difficult.Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product and improve extraction efficiency. Alternatively, use a continuous liquid-liquid extractor.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Pellizzari Reaction

This protocol provides a general guideline for the synthesis of 1,2,4-triazoles using microwave irradiation, which can significantly improve yields and reduce reaction times compared to conventional heating.[7]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the amide (1.0 mmol) and the acylhydrazide (1.0 mmol).

  • Solvent (Optional): If the reactants are solid, a minimal amount of a high-boiling polar solvent like DMF or DMSO can be added to ensure efficient heating.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (typically 150-200 °C) for a predetermined time (usually 10-30 minutes). The optimal conditions should be determined for each specific reaction.

  • Monitoring: After the initial irradiation period, cool the reaction mixture and analyze a small aliquot by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the product can be isolated by extraction or chromatography.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This protocol describes a modern approach to control the regioselectivity of the [3+2] cycloaddition of isocyanides with diazonium salts.[4][6]

For 1,3-Disubstituted 1,2,4-Triazoles (Silver Catalysis):

  • Reactant Mixture: To a solution of the isocyanide (1.0 mmol) in a suitable solvent (e.g., acetonitrile) in a reaction flask, add a silver(I) catalyst such as silver acetate (AgOAc) or silver triflate (AgOTf) (typically 5-10 mol%).

  • Addition of Diazonium Salt: Slowly add a solution of the aryldiazonium salt (1.1 mmol) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

For 1,5-Disubstituted 1,2,4-Triazoles (Copper Catalysis):

  • Reactant Mixture: To a solution of the isocyanide (1.0 mmol) in a suitable solvent (e.g., DCE) in a reaction flask, add a copper(II) catalyst such as copper(II) triflate (Cu(OTf)₂) (typically 5-10 mol%).

  • Addition of Diazonium Salt: Slowly add a solution of the aryldiazonium salt (1.1 mmol) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the silver-catalyzed reaction.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.

Pellizzari_Reaction Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - H₂O Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate Intramolecular Cyclization Triazole 1,2,4-Triazole Cyclized_Intermediate->Triazole - H₂O

Caption: Generalized mechanism of the Pellizzari reaction.

Einhorn_Brunner_Reaction Diacylamine Diacylamine (Imide) Intermediate1 Protonated Intermediate Diacylamine->Intermediate1 + H⁺ Hydrazine Hydrazine Intermediate2 Addition Product Hydrazine->Intermediate2 + Intermediate1 Intermediate1->Intermediate2 Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate - H₂O Intramolecular Cyclization Triazole 1,2,4-Triazole Cyclized_Intermediate->Triazole - H₂O

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Isomers) Start->Problem LowYield Low Yield Problem->LowYield Yield Isomers Isomer Formation Problem->Isomers Selectivity Purification Purification Difficulty Problem->Purification Purity CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeCond Optimize Reaction Conditions (T, t) LowYield->OptimizeCond CheckCatalyst Verify Catalyst/ Regioselectivity Rules Isomers->CheckCatalyst Chromatography Optimize Chromatography Purification->Chromatography Recrystallize Attempt Recrystallization Purification->Recrystallize CheckPurity->OptimizeCond Microwave Consider Microwave Irradiation OptimizeCond->Microwave Solution Problem Resolved Microwave->Solution CheckCatalyst->Solution Chromatography->Solution Recrystallize->Solution

Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.

References

  • Einhorn, A. (1905). Ueber die Acylirung der Amine. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305. [Link]

  • Liu, J. Q., Shen, X., Wang, Y., Wang, X. S., & Bi, X. (2018). Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides with Diazonium Salts: A Facile Access to 1,2,4-Triazole Scaffolds. Organic Letters, 20(21), 6930–6933. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. [Link]

  • Bekircan, O., Menteşe, E., & Ülker, S. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4h-1,2,4-triazol with anti-lipase and anti-urease activities. Archiv der Pharmazie, 347(6), 387-397. [Link]

  • Al-Sultani, A. A. J., & Al-Juboori, A. M. H. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5575-5582. [Link]

  • Crosby, O. (2020). Einhorn‐Brunner reaction. Semantic Scholar. [Link]

  • Einhorn-Brunner Reaction. Merck Index. [Link]

  • Pellizzari reaction. Wikipedia. [Link]

Sources

troubleshooting inconsistent results in antimicrobial assays with triazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazole Antimicrobial Assays

From the Senior Application Scientist's Desk

Welcome to the technical support guide for troubleshooting antimicrobial assays involving triazole compounds. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration and can impede critical research. Triazoles, while potent, possess physicochemical properties that demand careful consideration in assay design to ensure data is both accurate and reproducible.

This guide is structured to provide clear, actionable solutions to common problems. We will move from high-level questions to deep, issue-specific troubleshooting, explaining the scientific principles behind each recommendation. Our goal is to empower you with the knowledge to not only solve current issues but also to proactively design more robust assays in the future.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for the same triazole compound so variable between experiments?

Inconsistent MICs are the most common issue reported. The variability often stems from several factors beyond simple experimental error. Key sources include the compound's low aqueous solubility, the effect of the solvent used for solubilization, and minor deviations from standardized protocols for inoculum preparation.[1] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for minimizing this variability.[1][2]

Q2: My triazole compound is only soluble in DMSO. At what concentration can I use DMSO without affecting the assay?

Dimethyl sulfoxide (DMSO) is a powerful solvent, but it is not biologically inert. At certain concentrations, DMSO itself can inhibit microbial growth, confounding your results.[3] The susceptibility to DMSO varies by microorganism. It is critical to perform a solvent toxicity control to determine the maximum concentration of DMSO that does not affect the growth of your specific test organism.[4] For many bacteria and yeasts, this concentration is typically at or below 1-2% (v/v), but this must be verified experimentally.[3][4]

Q3: I'm observing very slow, residual growth (trailing) in wells at concentrations above the apparent MIC. How do I interpret this?

Q4: Could my plastic labware be interfering with the assay?

Yes, this is a distinct possibility. Many triazole compounds are lipophilic ("fat-loving").[5] This property can cause them to adsorb to the surface of plastic materials like microplates and pipette tips, reducing the effective concentration of the compound in the assay medium. This leads to an overestimation of the MIC. Using low-protein-binding plastics or pre-treating plates can sometimes mitigate this issue.

In-Depth Troubleshooting Guide

This section addresses specific problems with potential causes and validated solutions.

Problem 1: My MIC values are inconsistent and often higher than expected.
  • Primary Suspect: Compound Solubility and Precipitation

    • Causality: Triazoles often have poor aqueous solubility.[5] Even when initially dissolved in a solvent like DMSO, they can precipitate when diluted into aqueous assay media. This precipitation is often invisible to the naked eye (micro-precipitation), but it drastically reduces the bioavailable concentration of the compound, leading to erroneously high and variable MICs. The inherent polarity of the triazole ring can aid solubility, but this is highly dependent on the rest of the molecule's structure.[6]

    • Solution Workflow:

      • Visually Inspect: After preparing your compound dilutions in the assay medium, hold the plate up to a light source and look for cloudiness or visible precipitate.

      • Confirm with Microscopy: Pipette a small aliquot from a suspect well onto a microscope slide and check for compound crystals.

      • Implement Protocol: Follow the detailed Protocol 1: Assessing Triazole Solubility and Stability in Assay Media to systematically determine the solubility limit.

  • Secondary Suspect: Inoculum Density Variation

    • Causality: The final concentration of microbial cells in the assay is a critical parameter.[1] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to higher MICs, while a sparse inoculum can result in artificially low MICs. Standardized methods, like adjusting the inoculum to a 0.5 McFarland standard, are designed to ensure consistency.[2]

    • Solution Workflow:

      • Standardize Strictly: Always use a calibrated spectrophotometer or a McFarland standard to prepare your initial microbial suspension.[2]

      • Validate with Plating: Periodically, perform colony counts from your final prepared inoculum to ensure your dilution scheme consistently yields the target cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[1][2]

      • Implement Protocol: Adhere to Protocol 3: Standardized Inoculum Preparation for every experiment.

Problem 2: The growth control is weak, or the MIC of the control compound is incorrect.
  • Primary Suspect: Solvent Toxicity

    • Causality: The solvent used to dissolve the triazole (e.g., DMSO, ethanol) can inhibit microbial growth if its concentration is too high.[3][4] This can lead to a false impression of antimicrobial activity or weaken the overall growth, making the MIC endpoint difficult to read.

    • Solution Workflow:

      • Run Controls: Always include a "solvent control" on every plate. This contains the highest concentration of the solvent used in the assay but no triazole compound.

      • Determine Toxicity Threshold: If you observe inhibition in the solvent control, the concentration is too high.

      • Implement Protocol: Use Protocol 2: Validating Solvent Inertness to find the highest non-inhibitory concentration for your specific organism and media conditions.

  • Secondary Suspect: Media Composition and pH

    • Causality: The composition and pH of the culture medium can significantly impact both microbial growth and the activity of the triazole compound.[7] Lot-to-lot variability in media can be a hidden source of inconsistent results. The activity of some antifungals is known to be pH-dependent.[7]

    • Solution Workflow:

      • Standardize Media: Use a single, high-quality lot of media for a series of related experiments. When switching lots, re-validate your quality control strains.

      • Check pH: Verify that the pH of your prepared media is within the recommended range for the assay (e.g., pH 7.0 for RPMI-1640 used in many fungal assays).[8]

      • Use QC Strains: Always include a standard quality control strain with a known MIC range for a control compound (e.g., fluconazole). This helps validate the entire test system, including the media.

Problem 3: The compound is active in initial screens but loses potency in assays containing serum.
  • Primary Suspect: Serum Protein Binding

    • Causality: Many triazoles, especially lipophilic ones, can bind extensively to proteins present in serum, such as albumin.[9] Only the unbound, free fraction of a drug is available to act on the microbe.[9] High protein binding effectively sequesters the compound, reducing its potency and leading to a dramatic increase in the measured MIC. Itraconazole, for instance, is approximately 96% protein-bound.[9]

    • Solution Workflow:

      • Quantify the Effect: Run your assay in parallel with and without serum supplementation (e.g., 10% Fetal Bovine Serum) to determine the "serum shift."

      • Interpret with Caution: An MIC determined in the presence of serum is often more physiologically relevant but must be interpreted alongside protein binding data.

      • Consider Advanced Assays: For drug development, methods like equilibrium dialysis can be used to precisely measure the unbound fraction of the compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting inconsistent MIC results.

TroubleshootingWorkflow Start Inconsistent MIC Results Observed CheckSolubility Is the compound fully soluble in the final assay medium? Start->CheckSolubility SolubilityIssue Problem: Compound Precipitation. Action: Re-evaluate solubility, use co-solvents, or modify assay conditions. See Protocol 1. CheckSolubility->SolubilityIssue No CheckSolventTox Is the solvent concentration inhibiting growth? CheckSolubility->CheckSolventTox Yes SolubilityIssue->CheckSolventTox SolventToxIssue Problem: Solvent Toxicity. Action: Determine max non-inhibitory concentration. See Protocol 2. CheckSolventTox->SolventToxIssue Yes CheckInoculum Is the inoculum density correct and consistent? CheckSolventTox->CheckInoculum No SolventToxIssue->CheckInoculum InoculumIssue Problem: Inoculum Variability. Action: Strictly adhere to standardized preparation methods. See Protocol 3. CheckInoculum->InoculumIssue No CheckQC Are QC strain MICs within the acceptable range? CheckInoculum->CheckQC Yes InoculumIssue->CheckQC QCIssue Problem: Assay System Failure. Action: Check media, incubation, and operator technique. CheckQC->QCIssue No CheckTrailing Is a 'trailing effect' complicating the reading? CheckQC->CheckTrailing Yes QCIssue->Start Re-evaluate TrailingIssue Problem: Trailing Growth. Action: Read MIC at ≥50% inhibition at the standard time point (e.g., 24h). CheckTrailing->TrailingIssue Yes End System Validated. Proceed with confidence in results. CheckTrailing->End No TrailingIssue->End

Caption: Decision tree for troubleshooting inconsistent MIC assays.

Experimental Protocols

Protocol 1: Assessing Triazole Solubility and Stability in Assay Media

Objective: To determine the maximum concentration at which a triazole compound remains soluble in the final assay medium over the course of the experiment.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock of the triazole compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Create a two-fold serial dilution of the compound stock in a 96-well clear microplate using only the final assay medium (e.g., RPMI-1640). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Initial Assessment (T=0): Immediately after dilution, measure the optical density (OD) of the plate at 600 nm using a plate reader. Any significant increase in OD compared to a "media + DMSO" control well indicates immediate precipitation.

  • Incubation: Incubate the plate under the same conditions as your antimicrobial assay (e.g., 35°C for 24 hours).

  • Final Assessment (T=24h): After incubation, re-measure the OD600 of the plate. Also, perform a visual inspection against a bright background and a microscopic examination of the wells.

  • Analysis: The highest concentration that shows no significant increase in OD at both time points and has no visible precipitate is considered the working solubility limit for your assay.

Protocol 2: Validating Solvent Inertness

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not impact microbial growth.

Methodology:

  • Prepare Solvent Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of your solvent (e.g., DMSO) in the assay medium. Concentrations should range from above to below your intended final assay concentration (e.g., from 8% down to 0.125%).

  • Inoculate: Add the standardized microbial inoculum (prepared as per Protocol 3 ) to all wells, including a "growth control" well with no solvent.

  • Incubation: Incubate the plate under standard assay conditions.

  • Measure Growth: Determine microbial growth by measuring OD600 or using a metabolic indicator dye (e.g., resazurin).

  • Analysis: Compare the growth in each solvent concentration to the growth control. The highest solvent concentration that shows no statistically significant reduction in growth (e.g., >95% of control growth) is the maximum permissible concentration for your assays.

Protocol 3: Standardized Inoculum Preparation (Yeast Example, per CLSI M27)

Objective: To prepare a reproducible yeast inoculum for susceptibility testing.

Methodology:

  • Subculture: Culture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours to ensure viability and purity.[2]

  • Colony Selection: Select at least five distinct colonies (>1 mm diameter) and suspend them in sterile saline (0.9%).[2]

  • Adjust Turbidity: Vortex the suspension and adjust its turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard.[2] This stock solution contains approximately 1-5 x 10⁶ cells/mL.

  • Working Suspension: Prepare a working suspension by diluting the stock solution. For CLSI broth microdilution, this is typically a 1:2000 dilution in the final assay medium (e.g., a 1:100 dilution followed by a 1:20 dilution).[2]

  • Final Concentration: This procedure yields a final inoculum size in the assay wells of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL, which is the CLSI-recommended concentration.[2]

Data Summary Table

The following table summarizes common solvents and their generally accepted maximum non-inhibitory concentrations for antimicrobial assays. Note: These values must be confirmed for your specific organism and conditions using Protocol 2.

SolventTypical Max. Concentration (v/v)Organism ClassKey Considerations
DMSO ≤ 1 - 2%Bacteria, FungiCan potentiate the effect of some antimicrobials even at sub-inhibitory levels.[4]
Ethanol ≤ 1%Bacteria, FungiMore volatile than DMSO; can have greater inhibitory effects at lower concentrations.[4]
Methanol ≤ 1 - 2%Bacteria, FungiGenerally considered slightly less inhibitory than ethanol.[4]

Mechanism of Action: Triazole Antifungals

Understanding the mechanism of action is key to interpreting assay results, especially when resistance is suspected.

MoA Triazole Triazole Compound P450 Lanosterol 14-alpha-demethylase (CYP51/Erg11) Triazole->P450 Inhibits Ergosterol Ergosterol P450->Ergosterol Blocked Conversion ToxicSterols Toxic Methylated Sterols P450->ToxicSterols Accumulation of Precursors Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane Ergosterol->Membrane Required for Integrity Disruption Membrane Stress, Increased Permeability, Cell Lysis Membrane->Disruption Depletion Leads to ToxicSterols->Disruption

Sources

Validation & Comparative

comparative study of different synthetic routes to 1,2,4-triazol-3-yl acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile chemical properties.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3] Specifically, 1,2,4-triazol-3-yl acetic acids and their derivatives are key pharmacophores and crucial building blocks for more complex molecular architectures.

The strategic placement of the acetic acid moiety at the C3 position of the triazole ring presents unique synthetic challenges. The choice of synthetic route is critical, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the primary synthetic strategies for obtaining 1,2,4-triazol-3-yl acetic acids, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development. We will dissect each pathway, evaluating its mechanistic underpinnings, practical advantages, and inherent limitations.

Overview of Primary Synthetic Strategies

The synthesis of 1,2,4-triazol-3-yl acetic acids can be broadly categorized into two logical approaches:

  • Post-Cyclization Side-Chain Installation: This strategy involves first constructing the core 1,2,4-triazole ring with a functionalizable group at the C3 position (e.g., a thiol or methyl group). This "handle" is then chemically elaborated into the desired acetic acid side chain.

  • Pre-Cyclization Side-Chain Incorporation: In this approach, a precursor already containing the acetic acid moiety (or a latent equivalent like an ester or nitrile) is used as a starting material for the triazole ring-forming cyclization reaction.

This guide will focus on the most prevalent and practical realizations of these strategies.

G cluster_0 Overall Synthetic Approaches cluster_1 Key Intermediates for Strategy 1 cluster_2 Key Starting Materials for Strategy 2 start Target: 1,2,4-Triazol-3-yl Acetic Acid route1 Strategy 1: Post-Cyclization Modification start->route1 route2 Strategy 2: Pre-Cyclization Incorporation start->route2 inter1 1,2,4-Triazole-3-thiol route1->inter1 inter2 3-Methyl-1,2,4-triazole route1->inter2 sm1 Cyanoacetohydrazide route2->sm1 sm2 Malonic Acid Derivatives route2->sm2

Caption: High-level overview of the two primary strategies for synthesizing the target compound.

Strategy 1: Synthesis via 1,2,4-Triazole-3-thiol Intermediate

This is arguably the most common, robust, and versatile route. It involves the initial synthesis of a 5-substituted-4H-1,2,4-triazole-3-thiol, which serves as a pivotal intermediate. The thiol group is an excellent nucleophile and a versatile chemical handle for introducing the acetic acid side chain.

Mechanism and Rationale

The pathway proceeds in three main stages:

  • Thiosemicarbazide Formation: An acyl hydrazide is reacted with an isothiocyanate to form an acylthiosemicarbazide. This step establishes the core N-N-C-N backbone.

  • Base-Catalyzed Cyclization: The acylthiosemicarbazide undergoes an intramolecular cyclodehydration reaction in the presence of a base (e.g., NaOH, K2CO3). The base deprotonates the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the 1,2,4-triazole-3-thiol ring after elimination of water.[3]

  • S-Alkylation and Hydrolysis: The triazole-thiol is alkylated at the sulfur atom using an ethyl haloacetate (e.g., ethyl chloroacetate). The resulting thioether is then subjected to hydrolysis (acidic or basic) to convert the ester into the final carboxylic acid.

G start Acyl Hydrazide + Isothiocyanate step1 Acylthiosemicarbazide start->step1 Step 1: Condensation step2 1,2,4-Triazole-3-thiol step1->step2 Step 2: Base-catalyzed Cyclization step3 S-Alkylated Ester Intermediate step2->step3 Step 3: S-Alkylation (e.g., ClCH₂COOEt) end 1,2,4-Triazol-3-yl Acetic Acid step3->end Step 4: Hydrolysis

Caption: Workflow for the synthesis of 1,2,4-triazol-3-yl acetic acids via a triazole-thiol intermediate.

Experimental Protocol: Synthesis of 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid

This protocol is adapted from established procedures for synthesizing 1,2,4-triazole derivatives from thiosemicarbazides.[3][4][5][6]

Part A: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol

  • Thiosemicarbazide Formation: Dissolve benzoyl hydrazide (0.01 mol) and an equimolar amount of potassium isothiocyanate (0.01 mol) in ethanol (30 mL).

  • Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, add an aqueous solution of 2M Sodium Hydroxide (20 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for an additional 3-4 hours until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction vessel in an ice bath and carefully acidify the solution to pH 5-6 with concentrated HCl.

  • Isolation: The product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Part B: S-Alkylation and Hydrolysis

  • Alkylation: Suspend the dried 5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (25 mL). Add ethyl chloroacetate (0.011 mol) and anhydrous sodium acetate (0.015 mol).

  • Reaction: Reflux the mixture for 3 hours. The progress can be monitored by TLC.

  • Hydrolysis: To the reaction mixture, add a 10% aqueous NaOH solution (15 mL) and continue to reflux for an additional 2 hours to hydrolyze the ester.

  • Work-up: After cooling, pour the reaction mixture into crushed ice and acidify with dilute HCl until the product precipitates.

  • Isolation: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid.

Strategy 2: Cyclization of Cyanoacetohydrazide

This route exemplifies the "Pre-Cyclization Side-Chain Incorporation" strategy. It builds the triazole ring from a starting material that already contains a two-carbon side chain (in the form of a nitrile), which is a direct precursor to the acetic acid group.

Mechanism and Rationale
  • Intermediate Formation: Cyanoacetohydrazide is reacted with carbon disulfide in an alcoholic solution of potassium hydroxide. This forms a potassium dithiocarbazinate salt in situ.

  • S-Alkylation: The intermediate salt is then alkylated, typically with methyl iodide, to form a methyl dithiocarbazinate derivative.

  • Cyclization with Hydrazine: The key ring-forming step involves reacting the methyl dithiocarbazinate with hydrazine hydrate. The hydrazine attacks one of the thiomethyl carbons, leading to cyclization and elimination of methanethiol and hydrogen sulfide, forming the 4-amino-1,2,4-triazole-3-yl acetonitrile intermediate.

  • Deamination & Hydrolysis: The 4-amino group can be removed via diazotization followed by reduction. The final step is the acid- or base-catalyzed hydrolysis of the nitrile group to the carboxylic acid.

G start Cyanoacetohydrazide + CS₂ + KOH step1 Potassium Dithiocarbazinate start->step1 Step 1 step2 Methyl Dithiocarbazinate Intermediate step1->step2 Step 2: Alkylation (MeI) step3 4-Amino-1,2,4-triazol-3-yl acetonitrile step2->step3 Step 3: Cyclization (N₂H₄) step4 1,2,4-Triazol-3-yl acetonitrile step3->step4 Step 4: Deamination end 1,2,4-Triazol-3-yl Acetic Acid step4->end Step 5: Hydrolysis

Caption: Workflow for the synthesis of 1,2,4-triazol-3-yl acetic acids starting from cyanoacetohydrazide.

Comparative Analysis

FeatureStrategy 1 (via Triazole-thiol)Strategy 2 (via Cyanoacetohydrazide)
Versatility High. The R-group on the acyl hydrazide can be widely varied, allowing for diverse substitutions at the C5 position of the triazole ring.Moderate. The core structure is fixed by the cyanoacetohydrazide starting material. Substituents are harder to introduce.
Number of Steps Generally 3-4 steps from common starting materials.Can be longer (4-5 steps) and involves more intermediate isolations.
Scalability Excellent. The reactions are typically robust and high-yielding, making them suitable for scale-up.Good. The reagents are relatively inexpensive, but handling of CS₂ and methanethiol byproducts requires care on a large scale.
Reagent Safety Standard laboratory reagents. Requires handling of acids and bases.Involves carbon disulfide (highly flammable, toxic) and generates methanethiol (foul odor, toxic). Requires excellent ventilation.
Atom Economy Good. The main byproduct is water during cyclization.Moderate. Byproducts include methanethiol, H₂S, and salts from neutralization steps.
Final Product Yields a thioacetic acid derivative, -(S-CH₂COOH). To get -(CH₂COOH), a desulfurization step would be required, adding complexity.Directly yields the -(CH₂COOH) side chain after hydrolysis of the nitrile.
Key Advantage High reliability and modularity for creating libraries of analogues.Direct formation of the C-C bond for the acetic acid side chain.

Conclusion and Recommendations

For the synthesis of 1,2,4-triazol-3-yl thioacetic acids , Strategy 1 is unequivocally the superior method. Its operational simplicity, high yields, modularity, and scalability make it the preferred choice for both academic research and industrial production. The synthesis of the triazole-thiol intermediate is a well-established and reliable transformation.[4][6]

For the direct synthesis of 1,2,4-triazol-3-yl acetic acids , the choice is more nuanced. While Strategy 2 directly installs the required carbon side chain, it involves hazardous reagents and more complex reaction sequences. An alternative, often preferred in practice, is a hybrid approach: synthesizing a 3-methyl-1,2,4-triazole, followed by radical bromination of the methyl group and subsequent conversion to the acetic acid (e.g., via the nitrile).

Ultimately, the optimal synthetic route depends on the specific target molecule, the desired scale of production, available starting materials, and the laboratory's safety infrastructure. For general-purpose synthesis and analog generation, the triazole-thiol pathway provides the most flexible and reliable platform.

References

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7).
  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]

  • Matiychuk, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Zhang, W., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Google Patents. (1996). EP0711775A1 - 1,2,4-triazole alkylation.
  • Matiychuk, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Shrestha, B., et al. (2014). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. Available at: [Link]

  • Matiychuk, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate assessment of a compound's biological activity is paramount. In the realm of triazole antifungals, this necessity is amplified by the growing threat of antimicrobial resistance. This guide provides an in-depth, experience-driven comparison of key biological assays used to evaluate triazole efficacy, emphasizing the critical importance of cross-validation to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Imperative of Cross-Validation in Antifungal Drug Development

Triazole compounds form a cornerstone of antifungal therapy, primarily by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3] Specifically, they target the enzyme lanosterol 14-alpha-demethylase, a key player in the conversion of lanosterol to ergosterol.[3][4] However, the emergence of resistant fungal strains necessitates robust and reliable methods to assess the in vitro activity of novel and existing triazoles.[5]

Cross-validation, the practice of using multiple, distinct assays to confirm a biological finding, is not merely a suggestion but a fundamental principle of rigorous scientific investigation. It serves to mitigate the inherent limitations and variabilities of any single assay, thereby increasing confidence in the observed results. Discrepancies between different testing methods can reveal important nuances about a compound's mechanism of action or potential for resistance development.

This guide will focus on two of the most widely adopted methods for antifungal susceptibility testing: Broth Microdilution and Disk Diffusion . We will also explore the Checkerboard Assay for evaluating synergistic interactions, a critical consideration in combination therapy strategies.

The Ergosterol Biosynthesis Pathway: The Target of Triazoles

To understand the assays, we must first appreciate the target. The following diagram illustrates the fungal ergosterol biosynthesis pathway and the specific point of inhibition by triazole compounds.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl-PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (Erg11p) Triazoles Triazole Antifungals Triazoles->Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Comparative Analysis of Key Biological Assays

The choice of biological assay depends on various factors, including the stage of drug development, the required throughput, and the specific research question. The following table provides a comparative overview of the Broth Microdilution and Disk Diffusion assays.

FeatureBroth Microdilution AssayDisk Diffusion Assay
Principle Quantitative determination of the Minimum Inhibitory Concentration (MIC) in a liquid medium.Qualitative or semi-quantitative assessment of susceptibility based on the zone of growth inhibition around an antifungal-impregnated disk on an agar plate.
Primary Output MIC value (µg/mL)Zone of inhibition diameter (mm)
Throughput Moderate to high (96-well plate format)High
Cost Relatively higher due to serial dilutions and reagents.Lower, simpler setup.
Standardization Well-established protocols from CLSI (M27/M38) and EUCAST.[6][7]Standardized by CLSI and EUCAST, but with more potential for variability.[8][9]
Advantages - Provides a quantitative MIC value. - Considered the "gold standard" for susceptibility testing. - Amenable to automation.- Simple to perform. - Cost-effective. - Can test multiple drugs on a single plate.
Limitations - More labor-intensive than disk diffusion. - Endpoint determination can be subjective for some fungi.- Provides a qualitative or semi-quantitative result. - Less precise than broth microdilution. - Correlation with MIC values can vary.[9][10]
Best Suited For - Lead optimization studies. - Clinical breakpoint determination. - Studies requiring precise potency values.- Initial screening of compound libraries. - Routine clinical laboratory testing. - Surveillance studies.

Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and comparable data. The following are detailed, step-by-step methodologies for the Broth Microdilution and Disk Diffusion assays, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a triazole compound against a yeast isolate.

I. Materials:

  • Triazole compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Fungal isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA).

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Multichannel pipette.

II. Workflow Diagram:

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_drug Prepare Drug Dilutions prep_drug->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read and Interpret Results incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Assay.

III. Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a 24-48 hour culture on SDA, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Drug Dilution Preparation:

    • Prepare a 2X working solution of the triazole compound in RPMI-1640 medium.

    • Perform serial two-fold dilutions of the 2X drug solution in the 96-well plate. For example, add 100 µL of RPMI-1640 to wells 2-11. Add 200 µL of the 2X drug solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the triazole compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Disk Diffusion Assay (Adapted from CLSI M44)

This protocol provides a qualitative assessment of the susceptibility of a fungal isolate to a triazole compound.

I. Materials:

  • Triazole-impregnated paper disks (commercially available or prepared in-house).

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Fungal isolate.

  • Sterile cotton swabs.

  • 0.5 McFarland turbidity standard.

  • Ruler or calipers.

II. Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically apply the triazole-impregnated disks to the surface of the agar. Ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for the specific triazole and fungal species.[8]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents, such as a triazole and another antifungal.

I. Principle:

The checkerboard assay involves preparing serial dilutions of two compounds in a 96-well plate, both horizontally and vertically, to test a range of concentration combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

II. Step-by-Step Protocol:

  • Plate Setup:

    • Prepare 2X serial dilutions of drug A (e.g., a triazole) in rows and 2X serial dilutions of drug B (e.g., caspofungin) in columns of a 96-well plate.[11][12]

    • The final plate will contain a gradient of concentrations for both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described for the broth microdilution assay.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC A = (MIC of drug A in combination) / (MIC of drug A alone); FIC B = (MIC of drug B in combination) / (MIC of drug B alone).

    • Calculate the FIC index (FICI) = FIC A + FIC B.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Conclusion: A Multi-faceted Approach to Data Validation

The cross-validation of biological assay results is a cornerstone of robust antifungal drug discovery and development. By employing a combination of quantitative methods like broth microdilution and qualitative/semi-quantitative techniques such as disk diffusion, researchers can build a more complete and reliable picture of a triazole compound's activity. Furthermore, exploring potential synergistic interactions through checkerboard assays can open new avenues for combination therapies to combat resistant fungal infections. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to generate high-quality, reproducible data that can confidently drive their research forward.

References

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (2020-04-29). [Link]

  • Comparison of disk diffusion method and broth microdilution method for antifungal susceptibility testing of dermatophytes. PubMed. [Link]

  • Progress and challenges in the development of triazole antimicrobials. PMC - NIH. (2024-11-19). [Link]

  • Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates. PubMed Central. [Link]

  • Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. NJLM. (2021-10-01). [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024-02-05). [Link]

  • In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. PMC - NIH. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. (2020-07-27). [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. (2025-08-07). [Link]

  • Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology. [Link]

  • Lab Eight: Sensitivity Test Antifungal. Unknown Source. [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). NIH. [Link]

  • Antifungal Susceptibility Testing for C. auris. CDC. (2024-04-24). [Link]

  • Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. PubMed. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. PMC - PubMed Central. (2025-04-10). [Link]

  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. NIH. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. [Link]

  • Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods. NIH. [Link]

  • Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. PubMed Central. (2024-12-20). [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. (2025-03-05). [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

  • Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy. [Link]

  • EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]

  • P-902. Descriptive Study of Bridging with Caspofungin to Therapeutic Mold-Active Triazoles. Unknown Source. (2026-01-11). [Link]

  • Categorizing Susceptibility of Clinical Isolates of Candida auris to Amphotericin B, Caspofungin, and Fluconazole by Use of the CLSI M44-A2 Disk Diffusion Method. NIH. [Link]

  • Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. ResearchGate. (2025-09-30). [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Unknown Source. (2008-04-01). [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Unknown Source. [Link]

  • FDA Rationale for Recognition Decision: Voriconazole. Unknown Source. (2025-01-16). [Link]

  • Interaction between Posaconazole and Caspofungin in Concomitant Treatment of Mice with Systemic Aspergillus Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. ResearchGate. (2023-07-05). [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Enhancing fluconazole reactivation against Candida auris: efficacy of Cinnamomum zeylanicum essential oil versus cinnamaldehyde. Microbiology Spectrum. (2024-03-14). [Link]

  • ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology. [Link]

  • Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. ResearchGate. (2025-08-26). [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC. [Link]

  • Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Antimicrobial Chemotherapy. (2024-04-17). [Link]

  • First fluconazole-resistant Candida auris isolated from fungal otitis in Iran. PubMed Central. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]

  • Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. PubMed. [Link]

  • Susceptibility of selected Candida auris strains to fluconazole in... ResearchGate. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf - NIH. (2024-03-01). [Link]

  • Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. PMC - NIH. [Link]

  • Synergistic Interaction of Caspofungin Combined with Posaconazole against FKS Wild-Type and Mutant Candida auris Planktonic Cells and Biofilms. MDPI. [Link]

  • Antifungal MIC Testing for Yeasts. Scribd. [Link]

  • A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. MDPI. (2022-01-30). [Link]

  • EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. PubMed. [Link]

Sources

Prospective Efficacy Analysis and Research Framework for (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4] This five-membered heterocyclic ring is present in numerous clinically significant drugs, demonstrating a broad spectrum of pharmacological activities, including antifungal, antiviral, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[1][2][4][5][6] Marketed drugs such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, underscore the therapeutic success of this scaffold.[1][3]

The subject of this guide, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate, features the core 5-phenyl-1,2,4-triazole structure. Extensive research on derivatives of the closely related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has revealed promising antimicrobial and antifungal activities.[7][8][9] These findings provide a strong rationale for investigating the biological potential of this compound. This guide will synthesize the existing knowledge on related compounds to propose a comprehensive framework for evaluating its in vitro and in vivo efficacy, with a primary focus on its potential as an antimicrobial and anticancer agent.

I. Prospective Antimicrobial and Antifungal Efficacy

Derivatives of 5-phenyl-1,2,4-triazole have consistently demonstrated notable activity against a range of bacterial and fungal pathogens.[7][8][9][10] The presence of the phenyl group at the 5-position and various substitutions on the triazole ring appear to be crucial for their biological activity.[11]

A. Comparative Landscape: Existing Antimicrobial Agents

To establish the potential clinical relevance of this compound, its efficacy should be benchmarked against standard-of-care antimicrobial agents. Based on the spectrum of activity observed for related triazoles, relevant comparators would include:

  • Broad-spectrum antibiotics: Ciprofloxacin, Ampicillin, Norfloxacin[11]

  • Antifungal agents: Fluconazole, Ketoconazole[1]

B. Proposed In Vitro Evaluation of Antimicrobial Activity

A tiered approach to in vitro testing is recommended to efficiently screen for and characterize the antimicrobial and antifungal properties of the target compound.

1. Initial Screening: Agar Well Diffusion Assay

This preliminary assay provides a qualitative assessment of antimicrobial activity and helps to identify the spectrum of susceptible microorganisms.

  • Objective: To determine the presence of inhibitory activity against a panel of clinically relevant bacteria and fungi.

  • Rationale: The agar well diffusion method is a simple, cost-effective, and widely used technique for initial screening of new antimicrobial agents.[7][8][9]

Experimental Protocol: Agar Well Diffusion

  • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Create wells of 6 mm diameter in the agar.

  • Add a defined concentration (e.g., 100 µg/mL) of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

  • Measure the diameter of the zone of inhibition around each well.

2. Quantitative Analysis: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following a positive result in the initial screen, a more quantitative assessment is crucial to determine the potency of the compound.

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

  • Rationale: MIC and MBC/MFC values are the gold standard for quantifying the potency of antimicrobial agents and are essential for comparing with existing drugs.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC as the lowest concentration of the compound with no visible growth.

  • To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that shows no growth on the agar is the MBC/MFC.

C. Proposed In Vivo Evaluation of Antimicrobial Efficacy

Promising in vitro activity should be followed by in vivo studies to assess efficacy in a whole-organism system.

1. Murine Model of Systemic Infection

  • Objective: To evaluate the ability of this compound to protect mice from a lethal systemic infection.

  • Rationale: This model is a standard preclinical test to assess the in vivo therapeutic potential of a new antimicrobial agent.

Experimental Protocol: Murine Systemic Infection Model

  • Induce a systemic infection in mice (e.g., Swiss albino) by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral) at specific time points post-infection.

  • Include a vehicle control group and a positive control group treated with a standard antibiotic.

  • Monitor the survival of the mice over a period of 7-14 days.

  • The efficacy can be determined by the percentage of survival in the treated groups compared to the control group.

II. Prospective Anticancer Efficacy

The 1,2,4-triazole scaffold is also a component of several anticancer agents, and derivatives have shown promise in preclinical studies.[5][6][12][13] The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

A. Comparative Landscape: Existing Anticancer Agents

For initial comparative studies, particularly against melanoma and pancreatic cancer cell lines where related compounds have shown activity, the following drugs could be used as benchmarks:

  • Dacarbazine: A standard chemotherapeutic agent for melanoma.[12]

  • Erlotinib: A tyrosine kinase inhibitor used in the treatment of pancreatic cancer.[12]

B. Proposed In Vitro Evaluation of Anticancer Activity

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

  • Rationale: These assays provide the first indication of anticancer activity and allow for the determination of the IC50 (half-maximal inhibitory concentration).

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., melanoma cell line A375, breast cancer cell line MDA-MB-231, pancreatic cancer cell line Panc-1) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

2. Cell Migration and Invasion Assays

  • Objective: To assess the potential of the compound to inhibit cancer cell metastasis.

  • Rationale: Cell migration and invasion are key processes in metastasis, and their inhibition is a desirable characteristic of an anticancer agent.[12]

Experimental Protocol: Wound Healing Assay

  • Grow cancer cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Treat the cells with non-toxic concentrations of the compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the rate of wound closure to determine the effect on cell migration.

C. Proposed In Vivo Evaluation of Anticancer Efficacy

1. Xenograft Tumor Model

  • Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.

  • Rationale: This is a widely accepted preclinical model to assess the in vivo antitumor efficacy of a test compound.

Experimental Protocol: Xenograft Model

  • Implant human cancer cells (e.g., from a cell line that showed sensitivity in vitro) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (and vehicle control) to the respective groups via an appropriate route and schedule.

  • Measure the tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

III. Data Presentation and Visualization

A. Summary of Potential Efficacy Data from Related Compounds

The following table summarizes the reported activities of structurally related 5-phenyl-1,2,4-triazole derivatives to provide a basis for expected efficacy ranges.

Compound ClassBiological ActivityModel SystemReported EfficacyReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesAntibacterial, AntifungalAgar well diffusionPromising activity against bacteria and yeast-like fungi[7][8][9]
Substituted 5-phenyl-1,2,4-triazolesAntibacterialBroth microdilution (MIC)MICs as low as 31.25 µg/mL against Bacillus subtilis[11]
1,2,4-triazole-3-thione derivativesAnticancerCell viability assaysInhibition of melanoma, breast, and pancreatic cancer cell migration and growth[12]
B. Diagrams for Experimental Workflows and Chemical Structures

Proposed Workflow for Efficacy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Quantitative Assays Quantitative Assays Initial Screening->Quantitative Assays Positive Hit Mechanistic Studies Mechanistic Studies Quantitative Assays->Mechanistic Studies Potent Activity (Low MIC/IC50) Toxicity Studies Toxicity Studies Quantitative Assays->Toxicity Studies Favorable Therapeutic Index Efficacy Models Efficacy Models Toxicity Studies->Efficacy Models Safe Dose Range Pharmacokinetics Pharmacokinetics Efficacy Models->Pharmacokinetics Target Compound Target Compound Target Compound->Initial Screening Antimicrobial (Agar Diffusion) Anticancer (MTT Assay)

Caption: Proposed workflow for the systematic evaluation of this compound.

General Structure of 5-Phenyl-1,2,4-Triazole Derivatives

G Triazole_Core 1,2,4-Triazole Core R1 R1 Triazole_Core->R1 N1 or N4 Position R2 R2 Triazole_Core->R2 C3 Position R3 R3 Triazole_Core->R3 N4 Position Phenyl_Group Phenyl Group (at C5) Triazole_Core->Phenyl_Group Essential Moiety

Caption: Key structural features of the 5-phenyl-1,2,4-triazole scaffold.

IV. Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, the extensive body of research on structurally related compounds provides a strong foundation for its investigation as a potential therapeutic agent. The proposed research framework, encompassing a logical progression from in vitro screening to in vivo efficacy models, offers a comprehensive roadmap for elucidating its biological activities. The demonstrated antimicrobial, antifungal, and anticancer potential of the 5-phenyl-1,2,4-triazole scaffold suggests that this compound is a promising candidate for further drug discovery and development efforts. Future research should focus on the systematic execution of these proposed studies to determine its specific spectrum of activity, potency, and potential mechanisms of action.

V. References

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][10]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]

  • Plech, T., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Goksen, U. S., et al. (2007). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. PubMed. Available at: [Link]

  • Plecha, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • El-Shehry, M. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]

  • Unknown Author. (2011). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. Available at: [Link]

  • Chavda, B. D., et al. (2014). Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. ResearchGate. Available at: [Link]

  • Tyszka-Czochara, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]

  • Bakunov, S. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sharma, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

Sources

Comparative Docking Studies of 1,2,4-Triazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The versatility of this heterocyclic nucleus allows for structural modifications that can fine-tune its pharmacokinetic profile and target specificity.[5] In the modern drug discovery paradigm, computational methods, particularly molecular docking, are indispensable for accelerating the identification and optimization of novel drug candidates.[1][2]

This guide provides an in-depth, experience-driven comparison of docking studies involving various 1,2,4-triazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating research framework. We will explore case studies from recent literature, present detailed methodologies, and offer insights into the interpretation of docking results in conjunction with experimental data.

The Rationale: Why Molecular Docking for 1,2,4-Triazoles?

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target protein, estimating the strength of the interaction primarily through a scoring function that calculates binding energy.[2] For 1,2,4-triazole derivatives, this is particularly powerful for several reasons:

  • Structure-Activity Relationship (SAR) Elucidation: Docking helps rationalize how subtle changes in the substitution patterns on the triazole ring impact binding affinity and biological activity, guiding the synthesis of more potent compounds.[4]

  • Target Identification and Validation: It allows for the screening of triazole libraries against various biological targets, helping to identify novel mechanisms of action or to validate hypothesized targets.[6]

  • Mechanism of Action Insights: By visualizing the binding pose, researchers can identify key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that are crucial for the compound's inhibitory effect.[7][8] This is critical for understanding how established drugs like the aromatase inhibitor Letrozole or the antifungal Fluconazole, both containing a 1,2,4-triazole moiety, exert their effects.[1][3]

Comparative Analysis: 1,2,4-Triazoles in Action

To illustrate the power of comparative docking, we will examine derivatives targeting two major therapeutic areas: cancer and microbial infections. The choice of target protein and the specific derivatives are critical experimental decisions grounded in existing biological and chemical knowledge.

Case Study 1: Anticancer Applications - Targeting Kinases and Enzymes

1,2,4-triazole derivatives are potent anticancer agents, often acting as inhibitors of crucial enzymes like aromatase, tubulin, and various kinases.[4][7][9] A comparative study might investigate a series of novel triazoles against a well-validated cancer target.

For instance, studies have explored derivatives as inhibitors of c-Kit tyrosine kinase and protein kinase B (Akt), both pivotal in cancer cell proliferation and survival.[10] Another common target is aromatase, an enzyme involved in estrogen synthesis, which is critical for certain types of breast cancer.[1][7]

Table 1: Comparative Docking Scores of 1,2,4-Triazole Derivatives Against Cancer Targets

Compound IDTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues (Example)Reference
Derivative 7fc-Kit Tyrosine Kinase1T46MOE (Molecular Operating Environment)-176.749GLU640, CYS673, ASP810[10]
Derivative 7fProtein Kinase B (Akt)3MV5MOE-170.066LYS158, GLU210, THR211[10]
Compound 1Aromatase3EQMAutoDock 4.2-9.96PHE134, TRP224, ILE305[7]
Compound 1Tubulin4YJ2AutoDock 4.2-7.54CYS241, LEU248, ALA316[7]

Note: Binding energies can vary significantly based on the software, scoring function, and preparation protocol, and should be used for relative comparison within the same study.

The data in Table 1 illustrates a critical aspect of comparative studies. Derivative 7f shows exceptionally strong (though atypically high) calculated binding affinity for both c-Kit and Akt, suggesting it may be a potent dual inhibitor.[10] In contrast, "Compound 1" demonstrates a clear preference for aromatase over tubulin, guiding further development towards selective aromatase inhibitors.[7] The causality here is clear: the specific chemical substitutions on the triazole scaffold dictate the geometry and electronic properties of the molecule, enabling a better fit and more favorable interactions within the aromatase active site compared to the tubulin binding pocket.

Case Study 2: Antimicrobial & Antifungal Applications

The azole class of antifungals, which includes prominent 1,2,4-triazole members, primarily functions by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[11] Similarly, antibacterial research has explored triazoles as inhibitors of bacterial enzymes like DNA gyrase.[8]

Table 2: Comparative Docking Scores of 1,2,4-Triazole Derivatives Against Microbial Targets

Compound IDTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues (Example)Reference
Derivative 1eE. coli Dihydrofolate Reductase1AJ0MOE-6.90ILE-8, ASP-30, ILE-100[12]
Derivative 2eS. aureus DNA Gyrase1JIJMOE-7.55ASP-81, GLY-85, GLY-80[12]
Derivative 2fC. albicans Lanosterol 14α-demethylase4ZA5MOE-9.28TYR-132, HIE-377, CYS-449[12]
AZ3 AnalogueC. albicans Lanosterol 14α-demethylase5V5ZSchrodinger-8.19TYR132, PHE228, CYS449[11]

These results demonstrate the utility of docking in comparing derivatives against multiple microbial targets. The data suggests that derivative 2f is a particularly promising antifungal candidate due to its strong binding energy with CYP51.[12] The comparison between derivative 2f and the AZ3 analogue, docked against the same target using different software, highlights an important principle: absolute binding energy values are not directly comparable across different studies or platforms. The trustworthiness of the results comes from the relative ranking of compounds within the same experimental setup and the correlation with in vitro experimental data.[12][13]

Experimental Protocols: A Self-Validating Workflow

A robust comparative docking study is a self-validating system. This means that every step, from preparation to analysis, includes checks and rational choices that ensure the results are meaningful.

Core Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & PDB Download PrepProt 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Active Site Definition (Grid box generation) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D conversion, energy minimization) DockRun 5. Molecular Docking (Run docking algorithm, generate poses) Ligands->DockRun Grid->DockRun Analysis 6. Pose Analysis & Scoring (Binding energy, interactions) DockRun->Analysis Compare 7. Comparative Analysis (Rank derivatives, compare to controls) Analysis->Compare WetLab 8. Experimental Validation (In vitro enzyme/cell assays) Compare->WetLab Correlate Results

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Step-by-Step Methodology

This protocol represents a standard, yet rigorous, approach. The choice of software (e.g., AutoDock, Schrodinger, MOE) is often based on laboratory resources and experience, but the principles remain universal.[2][7][11]

Step 1: Target Protein Preparation

  • Selection: Choose a high-resolution crystal structure of your target protein from the Protein Data Bank (PDB). The choice is critical; a structure co-crystallized with a known inhibitor in the active site is ideal for validating the docking protocol.

  • Cleaning: Load the PDB file into your chosen software (e.g., AutoDock Tools, Schrodinger's Protein Preparation Wizard). Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands (the original ligand may be used later for re-docking to validate the procedure).[2]

  • Refinement: Add polar hydrogens, as they are crucial for forming hydrogen bonds. Assign partial atomic charges using a standard force field (e.g., Kollman charges). Merge non-polar hydrogens. This step ensures the protein's electrostatic potential is accurately represented.[7]

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structures of your 1,2,4-triazole derivatives. Use software like ChemDraw and convert them to 3D structures.

  • Energy Minimization: This is a crucial step for trustworthiness. The initial 3D conformation is likely not the lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a sterically favorable conformation.[2][7]

  • Charge and Torsion Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. The docking algorithm will explore different torsions of these bonds to find the best fit.

Step 3: Grid Generation and Docking Execution

  • Define the Active Site: The docking simulation needs to be focused on the biologically relevant binding pocket. Define a "grid box" that encompasses this entire site. The dimensions and center of this box are critical parameters. A common expert practice is to define the grid based on the position of a co-crystallized ligand.[7]

  • Configure Docking Parameters: Select the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[7] Set the number of runs (e.g., 100) to ensure a thorough search of the conformational space. A higher number of runs increases the confidence that the lowest energy pose has been found.

  • Execution: Run the docking simulation for each 1,2,4-triazole derivative against the prepared protein.

Step 4: Results Analysis and Validation

  • Pose Clustering and Scoring: The software will produce multiple binding poses for each ligand, clustered by conformational similarity (RMSD). The pose with the lowest binding energy from the most populated cluster is typically considered the most likely binding mode.

  • Interaction Analysis: Visualize the best-scoring pose within the active site. Identify and record specific interactions: hydrogen bonds (and their distances), hydrophobic contacts, and any other significant forces. This provides a mechanistic explanation for the calculated binding energy.

  • Comparative Ranking: Rank all the docked derivatives based on their binding energies. Include a known active compound (a positive control) and a known inactive compound (a negative control) in your study to benchmark the results.

  • Experimental Correlation: The ultimate validation is experimental. Synthesize the most promising derivatives identified through docking and test their biological activity in vitro (e.g., enzyme inhibition assays, cell viability assays).[10][12] A strong correlation between low binding energy and high experimental activity provides authoritative grounding for the docking model.

Visualizing Molecular Interactions

Understanding the interaction between a ligand and a protein is key. While the docking software provides 3D visualizations, a simplified 2D diagram can effectively summarize the key binding interactions.

G cluster_protein Protein Active Site TYR132 TYR132 CYS449 CYS449 PHE228 PHE228 HEME HEME Iron Triazole 1,2,4-Triazole Derivative Triazole->TYR132 H-bond Triazole->CYS449 H-bond Triazole->PHE228 Hydrophobic interaction Triazole->HEME N4 coordination

Caption: Key interactions of a triazole derivative in the CYP51 active site.

This diagram illustrates a common binding mode for azole antifungals. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom at the center of the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, anchoring it in place and inhibiting enzyme function.

Conclusion

Comparative molecular docking is a powerful, predictive tool in the development of 1,2,4-triazole-based therapeutics. Its true value is realized not just by generating binding scores, but by understanding the causality behind the predictions and by integrating the computational data with robust experimental validation. By following a self-validating workflow, researchers can confidently rank derivatives, elucidate structure-activity relationships, and rationally design the next generation of potent and selective drugs. The continuous development of this heterocyclic core, supported by computational insights, ensures that 1,2,4-triazoles will remain a promising scaffold for addressing significant challenges in medicine for years to come.[4][9]

References

  • Muhammad-Ali, M. A., Al-Shawi, A. A., & Al-Amiery, A. A. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.

  • Al-Janabi, A. S. (2018). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(1), 22-27.

  • ResearchGate. (2025, February 12). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

  • Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6681.

  • International Journal of Medical Toxicology and Legal Medicine. (2024). Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies.

  • Hrosh, Y., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (3), 4-13.

  • BenchChem. (2025). Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies.

  • Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 520-529.

  • Abdel-Ghani, T. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 346.

  • Plech, T., et al. (2019). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 24(18), 3378.

  • Al-Ostath, R. A., et al. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 129, 106173.

  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

  • Yüksek, H., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega, 8(27), 24391–24406.

  • Hassan, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(18), 5821.

  • Karczmarzyk, Z., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(17), 3827.

  • Iqbal, J., et al. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.

  • Cal-Tek. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.

  • ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.

  • de Oliveira, C. S., et al. (2023). Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives. Future Medicinal Chemistry, 15(12), 1019-1033.

  • Damdoom, W. K., & Al-Jeilawi, R. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811.

  • SciTechnol. (2017). ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents.

  • Research Journal of Pharmacy and Technology. (2020). studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51.

  • El-Sayed, N. N. E., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(19), 6245.

  • de Souza, T. B., et al. (2022). Novel α-Aminophosphonates and α-Aminophosphonic Acids: Synthesis, Molecular Docking and Evaluation of Antifungal Activity against Scedosporium Species. Pharmaceuticals, 15(6), 748.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.